Pellitorine
Description
This compound has been reported in Artemisia indica, Achillea asiatica, and other organisms with data available.
consists of piper sylvaticum Roxb.; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQQZHFHJDIRE-BNFZFUHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019978 | |
| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless off-white to yellow solid; Spicy herb-type aroma | |
| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18836-52-7 | |
| Record name | Pellitorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pellitorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-Isobutyl-deca-2,4-dienamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELLITORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IS5231171 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pellitorine's Cytotoxic Effects on Cancer Cells: An Analysis of Available Data
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Pellitorine, a natural alkylamide found in various plants of the Piperaceae family, has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anti-cancer agent. This technical guide synthesizes the publicly available scientific literature on the mechanism of action of this compound in cancer cells, focusing on its cytotoxic activity. While research into its specific molecular pathways is limited, this document provides a comprehensive overview of the existing data, including quantitative cytotoxicity values and relevant experimental methodologies.
Cytotoxic Activity of this compound
Studies have confirmed the cytotoxic potential of this compound against human promyelocytic leukemia (HL60) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in these cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HL60 | Human Promyelocytic Leukemia | 13.0[1] |
| MCF-7 | Breast Cancer | 1.8[1] |
These findings indicate that this compound exhibits potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line.[1]
Experimental Protocols: Cytotoxicity Assessment
The primary method cited in the literature for determining the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol
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Cell Culture: HL60 and MCF-7 cells were cultured and maintained in an appropriate growth medium.
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Cell Seeding: Exponentially growing cells were seeded in a 96-well flat-bottom microplate at a density of 5 × 10⁵ cells/mL.
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Treatment: A stock solution of this compound was prepared and serially diluted to various concentrations. These dilutions were then added to the wells containing the cells. Control wells with untreated cells were also included.
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Incubation: The culture plate was incubated for three days at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition and Incubation: Following the treatment period, the MTT reagent was added to each well, and the plate was further incubated to allow for the formation of formazan crystals by viable cells.
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Data Analysis: The absorbance of the wells was measured using a colorimeter. The fraction of surviving cells relative to the untreated control was determined, and the IC50 value was calculated from the dose-response curve.[1]
Gaps in Current Knowledge and Future Directions
Despite the promising cytotoxic activity of this compound, the current body of scientific literature lacks in-depth studies on its specific molecular mechanism of action in cancer cells. Key areas that remain to be elucidated include:
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Signaling Pathways: The effects of this compound on critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, have not been reported. Understanding how this compound modulates these pathways is crucial for targeted drug development.
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Apoptosis Induction: While cytotoxicity is established, the precise mechanism of cell death induced by this compound is unknown. Investigations into the involvement of key apoptotic regulators, such as the Bcl-2 family of proteins and the activation of caspases, are necessary.
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Cell Cycle Arrest: It is unclear whether this compound's cytotoxic effects are mediated through the arrest of the cell cycle at specific checkpoints. Studies on the influence of this compound on cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins would provide valuable insights.
Research on other alkaloids, such as piperine, has shown that they can induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway in cancer cells.[2] Additionally, various alkaloids have been shown to induce cell cycle arrest and apoptosis through the modulation of different signaling pathways.[3][4] These findings in related compounds suggest potential avenues of investigation for this compound.
Future research should focus on these unexplored areas to build a comprehensive understanding of this compound's anti-cancer properties. Such studies will be instrumental in evaluating its potential as a lead compound for the development of novel cancer therapeutics.
References
- 1. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Pellitorine from Piper nigrum: A Technical Guide to its Biological Activity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pellitorine, a prominent N-alkylamide isolated from the roots and fruits of Piper nigrum (black pepper), has garnered significant scientific interest due to its diverse and potent biological activities. This document provides a comprehensive technical overview of the extraction, isolation, and multifaceted pharmacological properties of this compound. It details the compound's cytotoxic, insecticidal, anti-inflammatory, and neuroprotective effects, among others. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols and mechanisms of action, including relevant signaling pathways, are described to facilitate further research and development.
Extraction and Isolation from Piper nigrum
This compound is primarily isolated from the roots of Piper nigrum. The process involves solvent extraction followed by acid-base treatment and chromatographic purification.
Experimental Protocol: Extraction and Isolation
A standard protocol for the isolation of this compound from Piper nigrum roots is as follows[1][2]:
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Extraction :
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Acid-Base Treatment :
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The dried ethanol extract is dissolved in a 5% aqueous hydrochloric acid solution (e.g., 1 L)[1][2].
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The acidic solution is filtered to remove non-alkaloidal substances[1][2].
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The filtrate is then basified to a pH of 10 using a concentrated ammonia solution[1][2].
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The liberated alkaloids, including this compound, are exhaustively extracted from the basified solution using chloroform[1][2].
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Purification :
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The chloroform extract is washed with distilled water and dried over anhydrous sodium sulfate[2].
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The solvent is removed under reduced pressure to yield an oily extract[2].
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This crude extract is then subjected to column chromatography over silica gel[2].
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Fractions are collected and analyzed, with those containing pure this compound being combined[2].
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Visualization: Extraction and Isolation Workflow
References
- 1. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum [mdpi.com]
Pellitorine as a potential anti-cancer lead compound
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pellitorine, a naturally occurring isobutylamide alkaloid found in the roots of Piper nigrum (black pepper) and other plants of the Piper species, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound as a potential anti-cancer lead compound, with a focus on its mechanism of action, experimental data, and relevant protocols for researchers in drug discovery and development.
Cytotoxic Activity of this compound
In vitro studies have established the cytotoxic potential of this compound against human cancer cell lines. Notably, research has demonstrated its efficacy against human promyelocytic leukemia (HL60) and breast cancer (MCF-7) cells.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HL60 | Human Promyelocytic Leukemia | 13.0 | ~58.2 | |
| MCF-7 | Human Breast Adenocarcinoma | 1.8 | ~8.1 |
¹Estimated based on a molecular weight of 223.35 g/mol for this compound.
Mechanism of Action
While the precise molecular mechanisms underlying the anti-cancer activity of this compound are still under investigation, preliminary evidence suggests the induction of apoptosis as a key mechanism. The related compound, piperine, also found in Piper nigrum, has been more extensively studied and has been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and p53 pathways. Further research is warranted to determine if this compound exerts its anti-cancer effects through similar mechanisms.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct evidence for this compound-induced apoptosis is still emerging, the cytotoxic data strongly suggests this as a likely mechanism. For the related compound piperine, studies have shown it can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.
Cell Cycle Regulation
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit dysregulated cell cycle control. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. The effect of this compound on cell cycle progression in cancer cells is an area that requires further investigation. Studies on piperine have demonstrated its ability to induce cell cycle arrest at the G1 or G2/M phase in different cancer cell lines.
Signaling Pathways
Key signaling pathways that regulate cell survival, proliferation, and apoptosis are often dysregulated in cancer. The PI3K/Akt/mTOR and p53 pathways are critical regulators of these processes and are common targets for anti-cancer drug development. While the direct impact of this compound on these pathways is yet to be fully elucidated, the known anti-cancer effects of piperine through modulation of these pathways provide a strong rationale for investigating similar effects for this compound.
Below is a hypothetical signaling pathway diagram illustrating potential targets for this compound, based on the known mechanisms of related compounds like piperine.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-cancer properties.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Workflow Diagram:
Neurotoxic Effects of Pellitorine and Related Isobutylamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the neurotoxic effects of pellitorine, a prominent N-isobutylamide found in plants such as Anacyclus pyrethrum and Piper nigrum. This document synthesizes current research to detail the mechanisms of action, quantitative toxicity data, and key experimental methodologies relevant to the study of these compounds.
Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary neurotoxic action of this compound and related isobutylamides is attributed to their interaction with voltage-gated sodium channels (VGSCs). These transmembrane proteins are fundamental to the initiation and propagation of action potentials in neurons.
This compound acts as a VGSC agonist, binding to the channel and stabilizing its open state. This action is functionally similar to that of pyrethroid insecticides. The binding prevents the channel's normal inactivation process, leading to a persistent influx of sodium ions (Na+). The consequence of this sustained Na+ current is a prolonged depolarization of the neuronal membrane, resulting in a state of hyperexcitability, uncontrolled neurotransmitter release, and eventual paralysis of the nerve cell.
Quantitative Neurotoxicity and Cytotoxicity Data
Quantitative data on the toxicity of this compound is available from various in vitro and in vivo studies. While specific neurotoxicity values like IC50 on neuronal cell lines are not extensively reported in the provided literature, cytotoxicity data against cancer cell lines and acute toxicity in animal models offer valuable insights.
| Compound | Assay Type | Model System | Result | Source |
| This compound | Cytotoxicity (IC50) | HL-60 (Human promyelocytic leukemia) | 13.0 µg/mL | |
| This compound | Cytotoxicity (IC50) | MCF-7 (Human breast cancer) | 1.8 µg/mL | |
| This compound | TRPV1 Antagonism (IC50) | Capsaicin-evoked Ca2+ uptake | 154 µg/mL (0.69 mM) | |
| A. pyrethrum Extract | Acute Oral Toxicity (LD50) | Swiss Mice | > 2000 mg/kg (No mortality observed) | |
| Pyrethrins (General) | Acute Oral Toxicity (LD50) | Vertebrates (General) | ~1500 mg/kg |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. LD50 (Lethal Dose 50%) is the dose required to be lethal for 50% of the tested population.
Downstream Signaling Pathways in this compound-Induced Neurotoxicity
The initial hyperexcitability triggered by VGSC modulation initiates a cascade of downstream events culminating in neuronal cell death. This cascade involves calcium dysregulation, oxidative stress, and the activation of apoptotic pathways.
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Excitotoxicity and Calcium Overload: Prolonged neuronal depolarization leads to excessive release of excitatory neurotransmitters like glutamate. This over-stimulates postsynaptic receptors (e.g., NMDA receptors), causing a massive and uncontrolled influx of calcium ions (Ca2+).
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Mitochondrial Dysfunction and Oxidative Stress: The resulting intracellular calcium overload disrupts mitochondrial function. This impairment leads to a breakdown in cellular energy metabolism and the overproduction of reactive oxygen species (ROS), inducing a state of severe oxidative stress.
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Apoptosis Activation: High levels of ROS and mitochondrial damage are potent triggers for the intrinsic apoptotic pathway. This process involves the release of cytochrome c from mitochondria, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-3). Activated caspases execute the final stages of programmed cell death by cleaving essential cellular proteins.
Experimental Protocols
Assessing the neurotoxic potential of isobutylamides requires robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell viability and cytotoxicity.
Protocol: In Vitro Neurotoxicity Assessment using MTT Assay
This protocol provides a generalized workflow for assessing the effect of this compound on the viability of a neuronal cell line, such as SH-SY5Y or PC12.
Materials:
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Neuronal cell line (e.g., SH-SY5Y)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound stock solution (dissolved in DMSO)
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96-well cell culture plates
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MTT reagent (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Cell Seeding: Plate neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add
Pellitorine as a Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds like capsaicin, the active component in chili peppers. Predominantly expressed in primary sensory neurons, its activation leads to the sensation of pain, making it a significant target for the development of novel analgesics. While many compounds have been identified as TRPV1 agonists, the discovery of potent and selective antagonists is a key objective in pain management research. This document provides a detailed overview of pellitorine, a naturally occurring alkylamide, and its role as a documented antagonist of the TRPV1 receptor.
This compound, an aliphatic alkylamide structurally analogous to capsaicin, has been identified as an antagonist of the TRPV1 ion channel. Isolated from the fresh fruits of Tetradium daniellii, this finding marks the first instance of a TRPV1 antagonist being reported from Evodia species, which have traditionally been a source of TRPV1 agonists. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's inhibitory action on TRPV1.
Quantitative Data: Inhibitory Activity of this compound
The primary evidence for this compound's antagonist activity comes from its ability to inhibit the activation of the TRPV1 channel by the canonical agonist, capsaicin. The key quantitative measure of this inhibition is the half-maximal inhibitory concentration (IC50), which was determined in a functional calcium uptake assay.
| Compound | Assay Type | Cell Line | Agonist & Concentration | IC50 Value | Reference |
| This compound | Capsaicin-evoked Ca2+ uptake | TRPV1-transfected HaCaT cells | Capsaicin (2 µM) | 154 µg/ml (0.69 mM) |
Mechanism of Action and Signaling Pathways
This compound, with its chemical structure (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is a structural analogue of capsaicin. This structural similarity suggests a competitive antagonism mechanism, where this compound may bind to the same vanilloid binding pocket on the TRPV1 channel as capsaicin, thereby preventing the agonist-induced conformational change that leads to channel opening and subsequent Ca2+ influx.
The activation of TRPV1 by an agonist like capsaicin initiates a signaling cascade that results in neuronal depolarization and the propagation of a pain signal. This compound, acting as an antagonist, blocks this initial step.
Pellitorine: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pellitorine, a naturally occurring isobutylamide found in plants of the Asteraceae and Piperaceae families, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The document summarizes key findings from in vitro and in vivo studies, presenting data in a structured format to facilitate comparison and further research. Detailed experimental protocols are provided for the key assays cited, and the core signaling pathways involved in this compound's anti-inflammatory effects are visually represented through diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are investigating the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, an alkylamide, has demonstrated a range of biological effects, including insecticidal, analgesic, and anti-cancer properties. This guide focuses specifically on its potent anti-inflammatory activities.
Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. The principal pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, this compound has been shown to act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which plays a role in inflammation and pain signaling.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to suppress the activation of NF-κB in response to LPS stimulation. This inhibition is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, are also critical in regulating the production of inflammatory mediators. This compound has been observed to suppress the phosphorylation of ERK1/2 in response to inflammatory stimuli. By inhibiting ERK1/2 activation, this compound can downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Antagonism of TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that is activated by various noxious stimuli, including heat, capsaicin, and inflammatory mediators. Activation of TRPV1 contributes to the sensation of pain and the release of pro-inflammatory neuropeptides. This compound has been identified as an antagonist of TRPV1, blocking capsaicin-evoked calcium uptake. This antagonism may contribute to its analgesic and anti-inflammatory effects by preventing the signaling cascade initiated by TRPV1 activation.
Quantitative Data
The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Target/Assay | Cell Line | Stimulus | This compound Concentration | Effect | IC50 | Reference |
| TRPV1 Antagonism | Not specified | Capsaicin | - | Blocked Ca2+ uptake | 154 µg/mL (0.69 mM) | |
| TNF-α Production | HUVECs | LPS | Not specified | Suppression | - | |
| IL-6 Production | HUVECs | LPS | Not specified | Suppression | - | |
| NF-κB Activation | HUVECs | LPS | Not specified | Suppression | - | |
| ERK1/2 Activation | HUVECs | LPS | Not specified | Suppression | - | |
| Cell Adhesion Molecule (CAM) Expression | HUVECs | LPS | Not specified | Inhibition | - | |
| Monocyte Adhesion & Transendothelial Migration | HUVECs | LPS | Not specified | Inhibition | - |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Assay | This compound Dosage | Effect | Reference |
| Mice | LPS-induced Hyperpermeability | Not specified | Suppression | |
| Mice | LPS-induced Leukocyte Migration | Not specified | Suppression | |
| Mice | LPS-induced Lethal Endotoxemia | Not specified | Reduced mortality |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro Assays
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Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to model the vascular endothelium's response to inflammation.
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Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM) supplemented with fetal bovine serum (FBS), growth factors, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) depending on the endpoint being measured.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Culture supernatants from treated and untreated HUVECs are collected.
-
The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength using a microplate reader.
-
Cytokine concentrations are calculated based on a standard curve.
-
-
Method: Western Blotting.
-
Procedure:
-
Protein Extraction: Whole-cell lysates are prepared from HUVECs using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the p65 subunit of NF-κB, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assays
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are treated with this compound or a vehicle control.
-
After a set time, LPS is administered intraperitoneally to induce inflammation.
-
Evans blue dye (which binds to serum albumin) is injected intravenously.
-
After a circulation period, the mice are euthanized, and peritoneal lavage is performed to collect the extravasated dye.
-
The amount of Evans blue in the peritoneal fluid is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
A reduction in the amount of extravasated dye in the this compound-treated group compared to the control group indicates a protective effect against vascular hyperpermeability.
-
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are pre-treated with this compound or a vehicle.
-
LPS is administered intraperitoneally to induce leukocyte migration into the peritoneal cavity.
-
After a specified time (e.g., 4-6 hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS).
-
The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.
-
A differential count can be performed after cytocentrifugation and staining to determine the numbers of specific leukocyte populations (e.g., neutrophils, macrophages).
-
A decrease in the number of migrated leukocytes in the this compound-treated group indicates an anti-inflammatory effect.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through its multifaceted mechanisms of action, including the inhibition of the NF-κB and MAPK/ERK signaling pathways and antagonism of the TRPV1 channel. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of this compound and explore its development as a novel anti-inflammatory drug. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in various preclinical models of inflammatory diseases.
Unveiling Pellitorine: A Historical and Technical Guide to its Discovery and Isolation
For Immediate Release
A comprehensive technical guide detailing the historical discovery, isolation, and molecular interactions of pellitorine has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the pioneering work that brought this potent bioactive compound to light, alongside modern understandings of its mechanisms of action.
This compound, a pungent N-isobutylamide, was first isolated in 1895 by Wyndham R. Dunstan and Henry Garnett from the roots of Anacyclus pyrethrum, commonly known as pellitory root. Their seminal work, published in the Journal of the Chemical Society, Transactions, laid the foundation for over a century of research into the compound's unique chemical properties and biological activities. This guide revisits their original methods and places them in the context of contemporary scientific knowledge.
Historical Context and Initial Discovery
The late 19th century was a period of significant advancement in the field of natural product chemistry. Working at the Scientific and Technical Department of the Imperial Institute in London, Dunstan and Garnett embarked on a systematic investigation of the constituents of pellitory root, a plant with a long history of use in traditional medicine for its sialagogue (saliva-inducing) and analgesic properties. Their research culminated in the isolation of a crystalline substance they named "this compound," which they identified as the source of the root's characteristic pungent taste.
Original Experimental Protocol: Isolation of this compound (Dunstan and Garnett, 1895)
The method employed by Dunstan and Garnett, while rudimentary by modern standards, demonstrates the ingenuity of early chemists. The following is a detailed description of their original protocol:
1. Extraction:
-
Finely powdered pellitory root was subjected to exhaustive percolation with alcohol.
-
The resulting alcoholic extract was concentrated by distillation to a syrupy consistency.
2. Initial Purification:
-
The concentrated extract was mixed with a solution of lead acetate to precipitate tannins and other impurities.
-
The filtrate was then treated with hydrogen sulfide to remove excess lead.
-
The resulting solution was filtered and the alcohol was removed by distillation.
3. Isolation of the Active Principle:
-
The aqueous residue was repeatedly shaken with ether.
-
The ethereal solution, containing the crude this compound, was separated and the ether was distilled off.
4. Crystallization:
-
The oily residue was dissolved in a small volume of alcohol.
-
Upon cooling this solution in a freezing mixture, a crystalline substance separated.
-
This crystalline material was collected and recrystallized from alcohol to yield pure this compound.
Experimental Workflow: Original Isolation of this compound
Quantitative Data from Early Investigations
The initial characterization of this compound by Dunstan and Garnett provided the first quantitative data on this novel compound. While modern spectroscopic techniques were not available, their work laid the groundwork for future structural elucidation.
| Property | Reported Value (Dunstan and Garnett, 1895) | Modern Accepted Value |
| Melting Point | 72 °C | 69-72 °C |
| Elemental Composition (C) | ~76.7% | 75.29% |
| Elemental Composition (H) | ~10.5% | 11.28% |
| Elemental Composition (N) | ~6.4% | 6.27% |
| Molecular Formula | C₁₄H₂₅NO | C₁₄H₂₅NO |
Modern Understanding of this compound's Signaling Pathways
Contemporary research has revealed that this compound exerts its biological effects through interactions with specific molecular targets, primarily ion channels. This understanding opens avenues for its potential application in drug development.
Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1)
This compound is known to be an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin (the pungent component of chili peppers), and protons. Its activation leads to the sensation of pain. By blocking the activation of TRPV1, this compound can produce an analgesic effect.
Signaling Pathway: this compound as a TRPV1 Antagonist
Insecticidal Activity and Interaction with Voltage-Gated Sodium Channels
This compound exhibits significant insecticidal properties, a characteristic shared with other natural products like pyrethrins. Its primary mode of action in insects is believed to be the modulation of voltage-gated sodium channels.[2] These channels are crucial for the propagation of nerve impulses. This compound is thought to bind to these channels, forcing them to remain open and causing a state of hyperexcitability in the insect's nervous system, leading to paralysis and death.
Logical Relationship: this compound's Insecticidal Mechanism
Conclusion
From its initial discovery in the late 19th century to its current status as a molecule of interest for its analgesic and insecticidal properties, this compound has a rich scientific history. The pioneering work of Dunstan and Garnett provided the essential first steps in understanding this fascinating natural product. Modern research continues to build upon their foundation, elucidating the molecular mechanisms that underpin its potent biological activities. This guide serves as a valuable resource for researchers seeking to understand the history and technical details of this compound's journey from a traditional medicinal plant to a well-characterized bioactive compound.
References
The Pharmacological Profile of Pellitorine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pellitorine, a naturally occurring N-alkylamide found predominantly in plants of the Asteraceae and Piperaceae families, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed summaries of its anti-inflammatory, cytotoxic, antiplatelet, larvicidal, antiprotozoal, and enzyme-inhibitory properties are presented. Furthermore, this guide includes detailed experimental protocols and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound, chemically known as (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is an unsaturated aliphatic amide responsible for the characteristic pungent taste of several medicinal plants, including Anacyclus pyrethrum and Piper nigrum. Traditionally, these plants have been used in various folk medicine systems for their analgesic, anti-inflammatory, and insecticidal properties. Modern pharmacological studies have begun to validate these traditional uses and have uncovered a broader spectrum of biological activities, positioning this compound as a promising lead compound for the development of novel therapeutics. This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacological potential of this compound.
Pharmacodynamics: Mechanism of Action and Biological Activities
This compound exerts a wide range of pharmacological effects by modulating various cellular targets and signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the High Mobility Group Box 1 (HMGB1) signaling pathway. HMGB1 is a key late-phase mediator of inflammation. This compound has been shown to suppress the release of HMGB1 and inhibit HMGB1-mediated inflammatory responses in human umbilical vein endothelial cells (HUVECs). This includes the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the inhibition of the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinases 1/2 (ERK1/2).
This compound also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
Cytotoxic Activity
This compound exhibits potent cytotoxic effects against various cancer cell lines. It has been shown to be particularly effective against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.
Antiplatelet and Antithrombotic Activity
Larvicidal and Insecticidal Activity
This compound is a potent larvicide, particularly against the yellow fever mosquito, Aedes aegypti. Its mechanism of action involves the inhibition of V-type H+-ATPase and aquaporin 4, leading to disruption of osmoregulation and ultimately, cell death in the larval midgut and anal gills.
Antiprotozoal Activity
This compound has shown promising antiprotozoal activity, notably against the malaria parasite, Plasmodium falciparum.
Enzyme Inhibitory Activity
This compound acts as an inhibitor of several key enzymes:
-
α-Glucosidase: this compound inhibits α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests its potential in the management of type 2 diabetes.
-
Acyl-CoA: Cholesterol Acyltransferase (ACAT): this compound inhibits ACAT, an enzyme responsible for the esterification of cholesterol. This suggests a potential role in managing hypercholesterolemia.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
This compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. It blocks capsaicin-evoked Ca2+ uptake, suggesting its potential as an analgesic.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological activities of this compound.
Table 1: In Vitro Efficacy of this compound
| Activity | Target/Cell Line | Parameter | Value | Reference |
| Cytotoxicity | HL-60 (Human promyelocytic leukemia) | IC50 | 13.0 µg/mL | |
| Cytotoxicity | MCF-7 (Human breast cancer) | IC50 | 1.8 µg/mL | |
| Larvicidal Activity | Aedes aegypti (Third instar larvae) | LC50 | 2.21 mg/L | |
| Antiprotozoal Activity | Plasmodium falciparum | IC50 | 3.3 µg/mL | |
| α-Glucosidase Inhibition | α-Glucosidase | IC50 | 34.43 µg/mL | |
| TRPV1 Antagonism | Capsaicin-evoked Ca2+ uptake | IC50 | 154 µg/mL (0.69 mM) |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Piper sarmentosum extract)
| Parameter | Value | Reference |
| Cmax (Maximum plasma concentration) | 34.77 ± 1.04 ng/mL | |
| Tmax (Time to reach Cmax) | 8 h | |
| t1/2 (Half-life) | 18.64 ± 1.65 h | |
| MRT (Mean Residence Time) | 26.00 ± 0.149 h |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Anti-inflammatory Assays
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) or HMGB1.
The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-ERK1/2, total ERK1/2, or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antiplatelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Pellitorine's Impact on Adipogenesis and Lipid Accumulation: A Technical Guide
Executive Summary: Pellitorine, a bioactive alkamide primarily found in plants like Anacyclus pyrethrum and Piper nigrum, has demonstrated notable anti-adipogenic properties.[1][2] Research indicates that this compound effectively suppresses the differentiation of preadipocytes and reduces lipid accumulation in mature adipocytes. The primary mechanism involves the modulation of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor γ (PPARγ), through a signaling cascade initiated by the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[1][2][3] This guide provides an in-depth analysis of the quantitative effects, underlying molecular pathways, and key experimental methodologies used to evaluate this compound's role in adipocyte biology.
Introduction to this compound and Adipogenesis
Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-laden adipocytes, a fundamental process in the development of adipose tissue.[4] The regulation of this process is critical, as excessive adipose tissue expansion is a hallmark of obesity and is associated with numerous metabolic disorders. Key transcription factors, particularly PPARγ and CCAAT/enhancer-binding protein α (C/EBPα), orchestrate the gene expression program that drives adipocyte differentiation and lipogenesis—the synthesis of fatty acids and their subsequent esterification into triglycerides for storage.[5][6][7]
This compound (trans-pellitorine) is an N-isobutylalkanamide recognized for a range of biological activities.[8][9] Recent scientific focus has shifted towards its potential as a metabolic regulator, specifically its ability to interfere with adipogenesis and lipid storage, making it a compound of interest for obesity and metabolic disease research.[1][2]
Quantitative Effects of this compound on Adipocyte Biology
Studies utilizing the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have quantified the inhibitory effects of this compound.[10] Treatment with trans-pellitorine during adipocyte differentiation and maturation leads to a significant and concentration-dependent reduction in lipid content.
Table 1: Summary of Quantitative Data on this compound's Effects in 3T3-L1 Adipocytes
| Parameter Measured | Treatment Condition | Concentration Range | Quantitative Effect | Reference |
| Lipid Accumulation | Applied during differentiation & maturation (12 days) | 1 nM - 1 µM | Up to 8.84 ± 4.97% reduction | [1][2] |
| Lipid Accumulation | Applied during maturation only (10 days) | 1 nM - 1 µM | Up to 7.49 ± 5.08% reduction | [1][2] |
| Gene Expression | Applied during differentiation & maturation | 1 µM | Significant decrease in PPARγ mRNA | [1][2] |
| Gene Expression | Applied during differentiation & maturation | 1 µM | Significant decrease in Fatty Acid Synthase (FAS) mRNA | [1] |
| Protein Expression | Applied during differentiation & maturation | 1 µM | Significant decrease in PPARγ protein levels | [1][2] |
| microRNA Expression | Applied during differentiation & maturation | 1 µM | 1.53 ± 0.31 fold increase in mmu-miR-let-7b | [3] |
| microRNA Expression | Applied during differentiation & maturation | 1 µM | 1.50 ± 0.25 fold increase in mmu-miR-103 | [3] |
| Fatty Acid Uptake | Pre-treatment of mature adipocytes (30 min) | 0.01 - 10 µM | Significant decrease in short-term fatty acid uptake | [1] |
Molecular Mechanism of Action
This compound exerts its anti-adipogenic effects through a multi-faceted signaling pathway that converges on the downregulation of PPARγ.
Role of TRP Channels: TRPV1 and TRPA1
The anti-adipogenic activity of this compound is dependent on the activation of the ion channels TRPV1 and TRPA1.[1][2] Blockade of TRPV1 with a specific inhibitor negates the lipid-reducing effects of this compound.[1][2] Similarly, antagonizing the TRPA1 channel demonstrates its involvement, particularly in the early-to-intermediate stages of adipogenesis.[1][2] Activation of these channels is believed to increase intracellular calcium, a key event initiating the downstream signaling cascade.[3]
Downregulation of PPARγ via microRNA
A key mechanistic discovery is that this compound treatment upregulates the expression of specific microRNAs. Notably, it increases levels of mmu-let-7b, a microRNA that has been directly associated with the suppression of PPARγ levels.[1][2][3] By reducing both the gene and protein expression of PPARγ, this compound effectively dismantles the central regulatory machinery of adipogenesis.[1][2] This leads to the subsequent downregulation of PPARγ target genes essential for lipogenesis, such as Fatty Acid Synthase (FAS).[1]
Experimental Protocols
The following section details the core methodologies for investigating the effects of this compound on adipogenesis in 3T3-L1 cells.
3T3-L1 Cell Culture and Adipocyte Differentiation
-
Cell Culture : 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Differentiation : Two days post-confluence (Day 0), differentiation is induced by changing the medium to a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
This compound Treatment : this compound (or vehicle control, e.g., ethanol) is added concurrently with the differentiation medium and in subsequent medium changes.
-
Maturation : On Day 2, the medium is replaced with DMEM, 10% FBS, and 1 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with medium changes every two days until full differentiation (typically Day 8-12).
Quantification of Lipid Accumulation (Oil Red O Staining)
-
Fixation : Differentiated adipocytes in culture plates are washed with Phosphate-Buffered Saline (PBS) and fixed with 10% formalin for 1 hour.
-
Staining : After washing with water, cells are incubated with a freshly prepared Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol) for 1-2 hours at room temperature to stain intracellular lipid droplets.
-
Washing : The staining solution is removed, and plates are washed multiple times with water to remove excess stain.
-
Quantification : The stained lipid droplets are eluted by adding 100% isopropanol to each well and incubating for 10 minutes. The absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 510 nm. The absorbance value is directly proportional to the amount of accumulated lipid.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR) : Total RNA is extracted from cells at various time points during differentiation. It is then reverse-transcribed into cDNA. qPCR is performed using specific primers for target genes (PPARγ, C/EBPα, FAS, etc.) and a reference gene (e.g., β-actin or GAPDH) to determine relative mRNA expression levels.
-
Western Blotting : Cells are lysed to extract total protein. Protein concentrations are determined (e.g., via BCA assay), and equal amounts are separated by SDS-PAGE. Proteins are then transferred to a membrane (e.g., PVDF) and probed with primary antibodies against target proteins (e.g., anti-PPARγ) and a loading control (e.g., anti-β-actin). Detection is achieved using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-adipogenic agent by effectively reducing lipid accumulation in adipocytes.[1][2] Its mechanism, centered on the TRP channel-mediated downregulation of the master regulator PPARγ, provides a clear pathway for its action.[1][2] These findings position this compound as a compelling candidate for further investigation in the context of drug development for obesity and related metabolic diseases.
Future research should focus on in vivo studies to validate these cellular findings, assess bioavailability and safety profiles, and explore the potential synergistic effects of this compound with other therapeutic agents. Further elucidation of the downstream targets beyond FAS and a broader analysis of its impact on the adipokine secretome would provide a more complete picture of its metabolic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. The Alkamide trans-Pellitorine Targets PPARγ via TRPV1 and TRPA1 to Reduce Lipid Accumulation in Developing 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkamide trans-Pellitorine Targets PPARγ via TRPV1 and TRPA1 to Reduce Lipid Accumulation in Developing 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clitorin ameliorates western diet-induced hepatic steatosis by regulating lipogenesis and fatty acid oxidation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clitoria ternatea Flower Petal Extract Inhibits Adipogenesis and Lipid Accumulation in 3T3-L1 Preadipocytes by Downregulating Adipogenic Gene Expression [mdpi.com]
- 7. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anacyclus pyrethrum (L): Chemical Composition, Analgesic, Anti-Inflammatory, and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Adipogenic Chemicals: Disparate effects in 3T3-L1, OP9 and primary mesenchymal multipotent cell models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pellitorine: From Traditional Medicine to Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pellitorine, a bioactive N-isobutylamide, is a significant constituent of several medicinal plants, most notably Anacyclus pyrethrum DC. and various Piper species. For centuries, these plants have been cornerstones of traditional medicine systems, including Ayurveda, Unani, and Siddha, for treating a wide array of ailments.[1][2] This technical guide provides a comprehensive overview of this compound's role in these traditional systems, supported by modern pharmacological validation. It delves into the compound's ethnobotanical uses, mechanisms of action, and key experimental protocols, presenting quantitative data in a structured format for researchers and drug development professionals. The guide also includes detailed visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction to this compound
This compound, also known as N-isobutyl-2,4-decadienamide, is an unsaturated aliphatic amide recognized for its pungent taste and significant biological activities. Its primary traditional source is the root of Anacyclus pyrethrum DC., commonly known as Akarkara, Pellitory, or Spanish Chamomile.[2][3] This plant is indigenous to North Africa, the Mediterranean region, and North India.[2] this compound is also found in plants of the Piper genus, such as Piper nigrum (black pepper), which are used extensively in traditional remedies worldwide.[4][5]
In traditional medicine, the dried root of A. pyrethrum is most commonly used, typically in powdered form.[6] These systems attribute a "hot" and "dry" temperament to the herb, believing it pacifies the Kapha and Vata doshas in Ayurvedic medicine.[1][6]
Traditional and Ethnobotanical Uses
The application of this compound-containing plants in traditional medicine is vast and varied, reflecting a long history of empirical observation. The primary uses are centered around its stimulant, analgesic, and aphrodisiac properties.
Key Traditional Applications:
-
Oral Health: The root of A. pyrethrum is widely used in Ayurveda for its efficacy in relieving toothache and promoting salivation (sialagogue effect).[3] It is used as a masticatory or in lozenges to alleviate dryness of the mouth and throat.[3] Tinctures are applied directly to decayed teeth and gums for pain relief.[3] Decoctions are also used as gargles for gingivitis and tonsillitis.
-
Aphrodisiac and Androgenic Effects: Akarkara is renowned in Ayurvedic and Unani medicine as a potent aphrodisiac.[1][6] It is traditionally used to treat erectile dysfunction, premature ejaculation, and to improve libido and sperm count.[6][7] It is believed to stimulate the hormonal regulation of male gonads and may improve testosterone levels.[6]
-
Nervous System Disorders: The plant is considered a powerful nervine tonic, used to strengthen nerve responses.[6] Medicated oils are applied externally to treat paralysis, sciatica, and tremors.[7] It is also used to manage amnesia, seizures, and depression.[1]
-
Anti-inflammatory and Analgesic: Traditional systems use the plant to manage inflammatory conditions and pain.[1] The powdered root, when applied to the skin, acts as a rubefacient, inducing heat and redness to relieve pain.[3] It is also used for joint pain and rheumatoid arthritis.[8][9]
-
Respiratory and Digestive Ailments: The powdered root is used as a snuff to clear chronic catarrh and congestion.[3] In small doses, it acts as an appetite stimulant.[8] It is also used for cough and hoarseness of voice.[8]
-
Immunomodulation: A. pyrethrum is considered an effective natural stimulant for the immune system.[6]
Pharmacological Properties and Quantitative Data
Modern scientific research has begun to validate many of the traditional claims associated with this compound, quantifying its biological activities.
| Pharmacological Activity | Target/Assay | Result (IC50 / LD50 / etc.) | Source Plant(s) | Reference |
| Cytotoxic Activity | HL-60 (Human promyelocytic leukemia cells) | Strong Cytotoxicity (Specific values not provided in abstract) | Piper nigrum | [2][5] |
| Cytotoxic Activity | MCF-7 (Human breast cancer cells) | Strong Cytotoxicity (Specific values not provided in abstract) | Piper nigrum | [2][5] |
| Antiparasitic Activity | Plasmodium falciparum | IC50 range: 0.05 - 311 µM | Anacyclus pyrethrum | [2] |
| Insecticidal Activity | Various insects | Potent (Specific values not detailed) | Anacyclus pyrethrum | [2] |
| Analgesic Activity | TRPV1 Antagonism | Acts as an antagonist | Tetradium daniellii | [10] |
Mechanisms of Action and Signaling Pathways
This compound exerts its effects through various molecular mechanisms. One of the most significant is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
TRPV1 Antagonism
TRPV1 is a non-selective cation channel primarily expressed in sensory neurons. It is a key integrator of noxious stimuli, including heat, capsaicin (the pungent compound in chili peppers), and inflammatory mediators. While many pungent compounds from medicinal plants are TRPV1 agonists, this compound has been identified as a TRPV1 antagonist .[10] This antagonistic action likely underlies its analgesic properties, as it can inhibit pain signals induced by other vanilloids.[10]
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Akarkara (Anacyclus Pyrethrum) - Pellitory Medicinal Uses & Benefits | Dabur [dabur.com]
- 4. A systematic review on black pepper (Piper nigrum L.): from folk uses to pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akarkara (Anacyclus Pyrethrum) - Properties, Benefits & Dosage [planetayurveda.com]
- 7. easyayurveda.com [easyayurveda.com]
- 8. sdach.ac.in [sdach.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pellitorine Isolation using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pellitorine, a bioactive N-alkylamide found in plants of the Asteraceae and Piperaceae families, such as Anacyclus pyrethrum (pellitory root) and Piper nigrum (black pepper), has garnered significant interest for its diverse pharmacological activities. These include insecticidal, analgesic, anti-inflammatory, and neuroprotective properties. The isolation and purification of this compound in high purity are crucial for further pharmacological studies, standardization of herbal products, and as a lead compound in drug discovery. High-performance liquid chromatography (HPLC) is a powerful technique for the efficient isolation and purification of this compound from complex plant extracts.
These application notes provide a detailed protocol for the extraction and subsequent isolation of this compound using preparative HPLC. The methodology is designed to be a comprehensive guide for researchers, from initial sample preparation to the acquisition of highly purified this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from the roots of Piper nigrum. The procedure can be adapted for other plant materials containing this compound.
Materials and Reagents:
-
Dried and powdered roots of Piper nigrum
-
Petroleum ether
-
Ethanol (95%)
-
5% Aqueous Hydrochloric Acid (HCl)
-
Concentrated Ammonia Solution
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Filtration apparatus
Procedure:
-
Maceration: The dry powdered roots of Piper nigrum (e.g., 4.8 kg) are repeatedly extracted with petroleum ether (e.g., 2.5 L) for over 48 hours, followed by extraction with ethanol (e.g., 2.5 L).
-
Solvent Evaporation: The extracts are combined and dried under vacuum using a rotary evaporator.
-
Acid-Base Extraction:
-
The dried ethanol extract is dissolved in a large volume of 5% aqueous hydrochloric acid (e.g., 1 L) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is filtered to remove non-alkaloidal substances.
-
The filtrate is then basified to a pH of 10 with a concentrated ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
-
Liquid-Liquid Extraction: The liberated alkaloids are exhaustively extracted with chloroform.
-
Drying and Concentration: The chloroform extract is washed with distilled water and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield an oily crude extract containing this compound.
Preparative HPLC for this compound Isolation
This section outlines a representative preparative HPLC method for the purification of this compound from the crude extract. This method is based on common practices for scaling up analytical separations of N-alkylamides.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., dimensions: 250 mm x 20 mm, particle size: 10 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Detection Wavelength: 260 nm.
Procedure:
-
Sample Preparation: Dissolve the crude extract obtained from the extraction step in a minimal amount of the initial mobile phase composition (e.g., 30% Methanol in Water). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Initially, an analytical HPLC method can be developed on a smaller C18 column (e.g., 250 mm x 4.6 mm, 5 µm) to optimize the separation. A reported analytical method uses an isocratic mobile phase of 30% water and 70% methanol at a flow rate of 0.5 mL/min.
-
Scaling Up to Preparative Scale:
-
The analytical method is scaled up for the preparative column. The flow rate is adjusted proportionally to the cross-sectional area of the preparative column.
-
A gradient elution is often preferred in preparative HPLC for better separation and to handle the complexity of crude extracts. A representative gradient is outlined in the table below.
-
-
Fraction Collection: The eluent is monitored at 260 nm, and fractions corresponding to the this compound peak are collected using an automated fraction collector.
-
Purity Analysis and Post-Purification: The collected fractions are analyzed for purity using analytical HPLC. Fractions with the desired purity are pooled, and the solvent is removed under vacuum to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data associated with the HPLC isolation of this compound.
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (250 mm x 20 mm, 10 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Table 2: Quantitative Data for this compound Isolation
| Parameter | Value | Reference |
| Starting Plant Material (dry weight) | 100 g | |
| Yield of Crude Extract | Variable | |
| Yield of Purified this compound | 361.8 mg | |
| Purity of Isolated this compound | >95% (as determined by analytical HPLC) |
Visualizations
The following diagrams illustrate the key workflows in the isolation of this compound.
Caption: Workflow for the extraction of this compound from plant material.
Application Notes and Protocols for the Extraction of Pellitorine from Zanthoxylum zanthoxyloides Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanthoxylum zanthoxyloides, commonly known as Senegal prickly-ash or artar root, is a plant species with a rich history in traditional African medicine for treating a variety of ailments, including toothache, rheumatism, and sickle cell anemia.[1][2] The roots of this plant are a significant source of pellitorine, a bioactive N-isobutylamide known for its pungent taste and diverse pharmacological activities.[3][4][5] this compound has demonstrated potent insecticidal, anti-inflammatory, analgesic, and antimicrobial properties, making it a compound of great interest for drug discovery and development.[1][3][6][7]
These application notes provide detailed protocols for the extraction and isolation of this compound from the roots of Zanthoxylum zanthoxyloides. The methodologies described are intended to guide researchers in obtaining this valuable compound for further investigation into its therapeutic potential.
Data Presentation: this compound Extraction Yield
The yield of this compound is highly dependent on the extraction method and the specific batch of plant material. The following table summarizes quantitative data from a reported study on the extraction of this compound.
| Extraction Method | Starting Material | Crude Extract Yield | This compound Yield from Crude Extract | Reference |
| Methanol Extraction followed by Liquid-Liquid Partitioning and Column Chromatography | Zanthoxylum zanthoxyloides root powder | 10.78 ± 1.1% | 6.25 mg / 1 g of methanol extract | [2][8] |
Experimental Protocols
Two primary methods for the extraction of this compound from Zanthoxylum zanthoxyloides roots are detailed below: Maceration with Methanol followed by Chromatographic Purification and Soxhlet Extraction.
Protocol 1: Maceration with Methanol and Chromatographic Purification
This method involves an initial extraction with methanol, followed by a multi-step purification process to isolate this compound.
Materials and Equipment:
-
Dried and powdered roots of Zanthoxylum zanthoxyloides
-
Methanol (analytical grade)
-
Diethyl ether (analytical grade)
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Glass column for chromatography
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Preparation of Plant Material:
-
Harvest fresh roots of Zanthoxylum zanthoxyloides.
-
Wash the roots thoroughly to remove any soil and debris.
-
Cut the roots into small pieces and air-dry them in a well-ventilated area, or use a laboratory oven at a low temperature (e.g., 32°C) until they are completely dry.[6]
-
Grind the dried roots into a fine powder using a laboratory mill.
-
-
Methanol Extraction:
-
Soak the powdered root material in methanol (e.g., 200.40 g of powder in 1 L of methanol) in a large flask or beaker.[6]
-
Allow the mixture to stand for 48 hours at room temperature, with occasional stirring.[6]
-
After 48 hours, filter the mixture to separate the methanol extract from the plant residue.
-
Concentrate the methanol extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve a known amount of the crude methanol extract (e.g., 6.0 g) in distilled water (e.g., 150 mL).[6]
-
Transfer the aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction twice with diethyl ether (e.g., 2 x 110 mL).[6]
-
Combine the diethyl ether layers and evaporate the solvent to obtain the diethyl ether fraction. This fraction is expected to be rich in this compound.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable glass column.
-
Dissolve the diethyl ether fraction (e.g., 1.06 g) in a minimal amount of a non-polar solvent like hexane.[6]
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A suggested elution profile is:
-
Hexane
-
5% Ethyl acetate in hexane
-
30% Ethyl acetate in hexane (this compound is expected to elute in this fraction)[6]
-
70% Ethyl acetate in hexane
-
Ethyl acetate
-
Methanol
-
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
-
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that can be efficient for extracting compounds from solid materials.
Materials and Equipment:
-
Dried and powdered roots of Zanthoxylum zanthoxyloides
-
Hexane (analytical grade)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material:
-
Prepare the dried and powdered root material as described in Protocol 1.
-
-
Soxhlet Extraction:
-
Place a known amount of the powdered root material into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with hexane (the volume will depend on the size of the Soxhlet apparatus).
-
Assemble the Soxhlet apparatus with the condenser on top.
-
Heat the round-bottom flask using a heating mantle to the boiling point of hexane.
-
The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material in the thimble.
-
The solvent will fill the thimble and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds with it.
-
Allow this process to run for several hours (e.g., 72 hours) to ensure complete extraction.[1][9]
-
-
Solvent Evaporation:
-
After the extraction is complete, allow the apparatus to cool down.
-
Disconnect the round-bottom flask.
-
Concentrate the hexane extract using a rotary evaporator to obtain the crude extract containing this compound.
-
-
Purification (Optional but Recommended):
-
The crude extract obtained from Soxhlet extraction can be further purified using column chromatography as described in Protocol 1 (Step 4) to isolate pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Signaling Pathways
References
- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.athmsi.org [journals.athmsi.org]
- 6. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. thescipub.com [thescipub.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay-Guided Fractionation of Pellitorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pellitorine, a naturally occurring isobutylamide, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including insecticidal, cytotoxic, and analgesic properties. This unsaturated fatty acid amide, chemically known as (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is found in various plant species, notably from the Piperaceae and Rutaceae families. Bioassay-guided fractionation is a crucial strategy for the targeted isolation of bioactive compounds like this compound from complex plant extracts. This process involves a series of extraction, separation, and purification steps, where each resulting fraction is screened for a specific biological activity. The active fractions are then further purified until the pure bioactive compound is isolated.
These application notes provide detailed protocols for the bioassay-guided fractionation of this compound, focusing on two primary bioactivities: insecticidal and cytotoxic effects. The methodologies outlined are compiled from various scientific studies to offer a comprehensive guide for researchers.
Key Bioactivities and Corresponding Bioassays
The isolation of this compound is often guided by its potent biological activities. Two of the most prominent are:
-
Insecticidal Activity: this compound exhibits significant toxicity against various insect pests, particularly stored product pests like the rice weevil (Sitophilus oryzae). The bioassay for this activity typically involves exposing the insects to fractions of the plant extract and monitoring mortality rates.
-
Cytotoxic Activity: this compound has demonstrated cytotoxic effects against several cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess the metabolic activity of cells and, consequently, their viability after exposure to the test fractions.
-
Analgesic Activity: this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain signaling pathways. Bioassays for this activity often involve measuring the inhibition of capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.[1]
Experimental Workflow for Bioassay-Guided Fractionation
The general workflow for the bioassay-guided isolation of this compound involves several key stages, as depicted in the diagram below.
Caption: A generalized workflow for the bioassay-guided fractionation of this compound.
Data Presentation: Quantitative Summary of this compound Isolation
The following table summarizes quantitative data from various studies on the bioassay-guided fractionation of this compound.
| Plant Source & Part | Extraction Solvent | Fractionation Method | Bioassay | Yield of this compound | Bioactivity Data | Reference |
| Zanthoxylum zanthoxyloides roots | Methanol | Silica Gel Column Chromatography, HPLC | Insecticidal (S. oryzae) | 6.25 mg from 1 g of methanol extract | LC50: 1.92 mg/mL | [2][3] |
| Piper nigrum roots | Petroleum Ether, Ethanol | Acid-base extraction, Silica Gel Column Chromatography | Cytotoxic (HL-60, MCF-7) | 5 mg from 0.53 g of acid-base treated ethanol extract | IC50 (HL-60): 13.0 µg/mL; IC50 (MCF-7): 1.8 µg/mL | [4][5] |
| Tetradium daniellii fruits | Not specified | Combination of extraction and purification methods | TRPV1 Antagonist | Not specified | IC50: 154 µg/mL (0.69 mM) | [1] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes a general method for obtaining a crude extract and performing initial solvent partitioning.
1.1. Plant Material Preparation:
-
Air-dry the plant material (e.g., roots of Piper nigrum or Zanthoxylum zanthoxyloides) at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
1.2. Solvent Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
1.3. Solvent Partitioning (for further fractionation):
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Separate the layers and concentrate each fraction using a rotary evaporator.
-
Dry the resulting fractions and store them for bioassay screening.
Protocol 2: Insecticidal Bioassay against Sitophilus oryzae
This protocol is adapted for screening fractions for insecticidal activity against the rice weevil.
2.1. Insect Rearing:
-
Maintain a culture of Sitophilus oryzae on whole, untreated grains (e.g., wheat or rice) in a controlled environment (25-28°C, 60-70% relative humidity).
2.2. Bioassay Procedure:
-
Dissolve the dried fractions and the crude extract in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Apply a specific volume (e.g., 1 mL) of each test solution to a filter paper placed at the bottom of a Petri dish.
-
Allow the solvent to evaporate completely.
-
Introduce a known number of adult weevils (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes and incubate them under the same conditions as the insect culture.
-
A control group treated only with the solvent should be included.
-
Record the mortality of the weevils at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mortality and determine the LC50 (lethal concentration required to kill 50% of the insects) for the active fractions.
Protocol 3: Cytotoxicity Bioassay using HL-60 Cells (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxic activity of the fractions against the HL-60 cancer cell line.
3.1. Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
3.2. MTT Assay Procedure:
-
Seed the HL-60 cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
Dissolve the dried fractions in dimethyl sulfoxide (DMSO) to prepare stock solutions and then dilute them with the culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add the test solutions to the wells and incubate the plate for 24-48 hours.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours.
-
Centrifuge the plate, remove the supernatant, and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (concentration that inhibits 50% of cell growth) for the active fractions.
Protocol 4: Chromatographic Purification of this compound
This protocol describes the purification of this compound from the most active fraction using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
4.1. Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.
-
Load the active fraction (dissolved in a minimal amount of a suitable solvent) onto the top of the column.
-
Elute the column with a gradient of solvents with increasing polarity. A common gradient system is n-hexane with increasing proportions of ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).
-
Collect the eluate in fractions of a specific volume.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Test the pooled fractions in the bioassay to identify the most active sub-fraction.
4.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the active sub-fraction using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase is a gradient of acetonitrile in water. For example, a linear gradient from 40% to 100% acetonitrile over 30 minutes can be effective.[6]
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 260 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Signaling Pathway Diagram
This compound has been identified as an antagonist of the TRPV1 receptor, a non-selective cation channel involved in the sensation of heat, acidity, and pungent compounds like capsaicin. By blocking this channel, this compound can exert analgesic effects.
Caption: this compound as a TRPV1 antagonist in pain signaling.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the bioassay-guided fractionation and isolation of this compound. By employing a systematic approach of extraction, partitioning, chromatographic separation, and bioactivity screening, researchers can efficiently isolate this promising natural product for further pharmacological investigation and potential drug development. The choice of the guiding bioassay will depend on the specific research interest, be it in the development of new insecticides, cytotoxic agents for cancer therapy, or novel analgesics.
References
- 1. This compound, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity of Pellitorine against HL60 and MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pellitorine in in vitro cytotoxicity assays against the human promyelocytic leukemia cell line (HL60) and the human breast adenocarcinoma cell line (MCF-7). This document includes detailed experimental protocols, data presentation, and visualizations of the proposed signaling pathways and experimental workflow.
Introduction
This compound, an alkylamide isolated from the roots of Piper nigrum, has demonstrated significant cytotoxic activities against various cancer cell lines.[1][2][3] This document outlines the protocols for assessing the in vitro cytotoxicity of this compound against HL60 and MCF-7 cells, providing a framework for researchers investigating its potential as an anti-cancer agent. The methodologies described herein are based on established cytotoxicity assays and published findings on this compound's biological activities.
Data Presentation
The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The IC50 values for this compound against HL60 and MCF-7 cells are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value of this compound (µg/mL) |
| HL60 | Human Promyelocytic Leukemia | 13.0[1] |
| MCF-7 | Human Breast Adenocarcinoma | 1.8[1] |
Experimental Protocols
The following are detailed protocols for determining the in vitro cytotoxicity of this compound against HL60 (a suspension cell line) and MCF-7 (an adherent cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
HL60 and MCF-7 cell lines
-
RPMI-1640 medium (for HL60)
-
DMEM medium (for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Trypsin-EDTA (for MCF-7)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
The general workflow for the cytotoxicity assay is depicted below.
References
- 1. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential anti-cancer lead compound against HL6 and MCT-7 cell lines and microbial transformation of piperine from Piper Nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Pellitorine's Insecticidal Activity Against Sitophilus oryzae
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the insecticidal activity of pellitorine against the rice weevil, Sitophilus oryzae, a significant pest of stored grains.[1] The protocols cover contact toxicity, fumigant toxicity, feeding bioassays, and key biochemical assays to evaluate the physiological effects of this compound.
Overview of this compound's Insecticidal Activity
This compound, a naturally occurring isobutylamide, has demonstrated significant insecticidal properties against various pests, including Sitophilus oryzae.[2] Understanding the efficacy and mode of action of this compound is crucial for its potential development as a botanical insecticide for grain protection. The following protocols are designed to provide a comprehensive evaluation of its bioactivity.
Quantitative Data Summary
The following tables summarize key quantitative data on the insecticidal activity of this compound against Sitophilus oryzae.
Table 1: Lethal Concentration (LC50) and Lethal Time (LT50) of this compound against Sitophilus oryzae
| Parameter | Value | Confidence Limits (95%) | Conditions | Reference |
| LC50 | 1.92 mg/mL | 1.352 – 2.737 mg/mL | Bioassay guided isolation | [1][2] |
| LT50 | 48.23 hours | Not specified | At a concentration of 10.0 mg/mL | [1][2] |
| LT50 | > 5183.08 hours | Not specified | At a concentration of 0.5 mg/mL | [1][2] |
Experimental Protocols
Insect Rearing
-
Species: Sitophilus oryzae (Rice Weevil)
-
Rearing Medium: Whole, untreated wheat or rice grains.
-
Conditions: Maintain cultures in glass jars covered with muslin cloth at 27 ± 2°C, 70-75% relative humidity, and a 12:12 hour (light:dark) photoperiod.[1][3]
-
Age of Insects for Bioassays: Use 1-2 week old adult weevils for all experiments to ensure uniformity.[4]
Contact Toxicity Bioassay
This protocol determines the toxicity of this compound when it comes into direct contact with the insect.
-
Materials:
-
This compound of known purity
-
Acetone (or another suitable solvent)
-
Glass Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Micropipette
-
Adult Sitophilus oryzae
-
Ventilated incubator
-
-
Protocol:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to achieve a range of concentrations. A preliminary range-finding test is recommended to determine appropriate concentrations.[5]
-
Apply 1 mL of each this compound dilution evenly onto a filter paper disc.
-
For the control group, apply 1 mL of acetone alone to a filter paper disc.
-
Allow the solvent to evaporate completely in a fume hood for at least 20 minutes.[6]
-
Place the treated filter paper in the bottom of a Petri dish.
-
Introduce 10-20 adult S. oryzae into each Petri dish.
-
Seal the Petri dishes with Parafilm to prevent escape.
-
Incubate under the standard rearing conditions.
-
Record mortality at 24, 48, and 72-hour intervals. Insects are considered dead if they show no movement when prodded with a fine brush.[7]
-
Replicate each concentration and the control at least three times.
-
Use the mortality data to calculate the LC50 value using probit analysis.
-
Fumigant Toxicity Bioassay
This protocol assesses the toxicity of this compound vapors to S. oryzae.
-
Materials:
-
This compound
-
Acetone (solvent)
-
Glass vials or bottles with airtight screw caps (e.g., 300 mL)
-
Filter paper strips
-
Micropipette
-
Adult Sitophilus oryzae
-
-
Protocol:
-
Prepare a range of concentrations of this compound in acetone.
-
Apply a specific volume (e.g., 10-100 µL) of each dilution onto a small filter paper strip.[8]
-
The control strip should be treated with acetone only.
-
Suspend the treated filter paper strip from the cap of the glass vial, ensuring it does not touch the insects or the vial walls.
-
Introduce a known number of adult weevils (e.g., 10-20) into the bottom of the vial.
-
Seal the vials tightly.
-
Incubate under standard rearing conditions.
-
Record mortality at 24, 48, and 72 hours.[9]
-
Replicate each concentration and the control at least three times.
-
Calculate the LC50 value based on the concentration of this compound per unit volume of air (e.g., µL/L air).
-
Feeding Bioassay (Impregnated Grain Method)
This assay evaluates the antifeedant or toxic effects of this compound when ingested by S. oryzae.
-
Materials:
-
This compound
-
Solvent (e.g., acetone or methanol)
-
Whole wheat or rice grains (infestation-free)
-
Glass jars or vials
-
Adult Sitophilus oryzae
-
-
Protocol:
-
Prepare different concentrations of this compound in a suitable solvent.[4]
-
Weigh out batches of grain (e.g., 20 g).[4]
-
Treat the grain with the this compound solutions and mix thoroughly to ensure even coating.
-
The control group of grains should be treated with the solvent alone.
-
Allow the solvent to evaporate completely, leaving the this compound residue on the grains.[6]
-
Place the treated grains into glass vials.
-
Introduce a known number of adult weevils (e.g., 10) into each vial.[10]
-
Cover the vials with muslin cloth and secure with a rubber band.
-
Incubate under standard rearing conditions.
-
Record mortality daily for up to one week.[10]
-
After the assessment period, grain weight loss and progeny production can also be measured to assess antifeedant and growth-inhibiting effects.[5]
-
Replicate each treatment and the control.
-
Biochemical Assays
These assays help to elucidate the potential mode of action of this compound by measuring its effects on key insect enzymes.
-
Sample Preparation:
-
Expose adult S. oryzae to a sub-lethal concentration (e.g., LC50) of this compound using one of the methods described above.
-
After a predetermined time (e.g., 12, 24, or 48 hours), collect the surviving insects.[5]
-
Homogenize the whole-body tissues of the weevils in a 0.1 M sodium phosphate buffer at 4°C.[5]
-
Centrifuge the homogenate at 16,000 g for 20 minutes at 4°C.[5]
-
Use the resulting supernatant for the enzyme assays.[5]
-
Acetylcholinesterase (AChE) Activity Assay
AChE is a critical enzyme in the insect nervous system. Inhibition of AChE can lead to paralysis and death.[11]
-
Principle: Based on the method of Ellman et al., this assay measures the hydrolysis of acetylthiocholine iodide. The product reacts with DTNB to produce a yellow color, which is measured spectrophotometrically.
-
Procedure: Follow established protocols for measuring AChE activity, which typically involve mixing the enzyme supernatant with a substrate (acetylthiocholine iodide) and a chromogen (DTNB) and measuring the change in absorbance over time.[3][12] A significant reduction in AChE activity in this compound-treated insects compared to the control suggests a neurotoxic mode of action.[3]
Detoxification Enzyme Assays (GST, CarE, Cytochrome P450)
These enzymes are involved in the detoxification of xenobiotics, including insecticides. Changes in their activity can indicate the insect's metabolic response to the compound.
-
Glutathione-S-transferase (GST) Activity: Measure using CDNB as a substrate and monitor the conjugation of glutathione at a specific wavelength.[5]
-
Carboxylesterase (CarE) Activity: Typically assayed using α-naphthyl acetate as a substrate.[5]
-
Cytochrome P450 Activity: Can be estimated using the p-nitroanisole O-demethylation assay.[5]
-
Interpretation: An increase in the activity of these enzymes may suggest that the insect is attempting to metabolize and detoxify this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's insecticidal activity.
Hypothesized Signaling Pathway for Neurotoxic Insecticides
Caption: Hypothesized neurotoxic action via AChE inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. docsdrive.com [docsdrive.com]
- 4. Toxicity and enzymatic activity changes in rice weevil (Sitophilus oryzae) induced by basil (Ocimum basilicum) and cumin (Cuminum cyminum) essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contact toxicity of insecticides against rice weevil, Sitophilus oryzae L. and its effect on progeny production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. phytojournal.com [phytojournal.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. Evaluation of five medicinal plants for the management of Sitophilus oryzae in stored rice and identification of insecticidal compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agroorbit.com [agroorbit.com]
- 12. scialert.net [scialert.net]
Investigating Pellitorine Transport Across the Blood-Brain Barrier In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pellitorine, a naturally occurring N-alkylamide found in plants such as Anacyclus pyrethrum and Piper nigrum, has garnered interest for its potential pharmacological activities, including neuroprotective and central nervous system (CNS) stimulant effects.[1] A critical determinant of its efficacy for neurological applications is its ability to traverse the highly selective blood-brain barrier (BBB). This document provides detailed application notes and protocols for the in vivo investigation of this compound's transport across the BBB, based on established methodologies. The presented data and protocols are intended to guide researchers in designing and executing experiments to quantify and understand the brain penetration of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound's transport across the blood-brain barrier as determined in preclinical in vivo studies.
Table 1: In Vivo Blood-Brain Barrier Transport Kinetics of this compound in Mice
| Parameter | Value | Unit | Method | Reference |
| Unidirectional Influx Rate (K₁) | 153 | µL/(g·min) | Multiple-Time Regression | [2][3][4] |
| Efflux Transfer Constant (k_out) | 0.05 | min⁻¹ | Intracerebroventricular Injection | [2][3] |
| Brain Tissue Distribution Volume (V_g) | 792 | µL/g | Multiple-Time Regression | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| Maximum Plasma Concentration (C_max) | 34.77 ± 1.04 | ng/mL | [5][6] |
| Time to Maximum Plasma Concentration (T_max) | 8 | h | [5][6] |
| Mean Residence Time (MRT) | 26.00 ± 0.149 | h | [5][6] |
| Half-life (t₁/₂) | 18.64 ± 1.65 | h | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the BBB transport of this compound.
Protocol 1: Determination of Unidirectional BBB Influx Rate by Multiple-Time Regression Analysis
This protocol is adapted from the methodology used to determine the unidirectional influx rate constant (K₁) of this compound in mice.[2][4]
Objective: To quantify the rate of this compound entry into the brain from the blood.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound (pure compound)
-
Vehicle for injection (e.g., saline with a solubilizing agent like DMSO)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Brain harvesting tools
-
Homogenizer
-
Analytical equipment for this compound quantification (e.g., UPLC-MS/MS)[3]
Procedure:
-
Animal Preparation: Anesthetize the mouse and expose the femoral vein for intravenous injection.
-
This compound Administration: Inject a bolus of this compound solution intravenously.
-
Timed Blood and Brain Collection: At various time points post-injection (e.g., 1, 3, 5, 10, 15, and 30 minutes), collect a blood sample via cardiac puncture and immediately decapitate the animal to collect the brain.[3]
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
-
Quantification: Analyze the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method like UPLC-MS/MS.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (C_brain / C_plasma).
-
Plot the brain-to-plasma ratio against the exposure time.
-
Perform a multiple-time regression analysis on the initial linear portion of the curve. The slope of this line represents the unidirectional influx rate constant (K₁).[4]
-
Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound this compound Concentration
This protocol provides a general framework for using in vivo microdialysis to measure the pharmacologically active, unbound concentration of this compound in the brain's extracellular fluid (ECF).[7][8]
Objective: To determine the real-time concentration of unbound this compound in a specific brain region.
Materials:
-
Male Sprague-Dawley rats (or other appropriate species)
-
This compound
-
Anesthesia
-
Stereotaxic frame
-
Microdialysis guide cannula and probe (with appropriate molecular weight cutoff)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., striatum, hippocampus) using stereotaxic coordinates. Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue of the freely moving animal.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a baseline.
-
This compound Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Dialysate Collection: Continue collecting dialysate samples at timed intervals post-administration.
-
Quantification: Analyze the concentration of this compound in the dialysate samples.
-
Probe Recovery Determination: Determine the in vivo recovery of the probe using a method like retrodialysis to calculate the actual ECF concentration from the dialysate concentration.[7]
-
Data Analysis: Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile within the CNS.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo investigation of this compound's BBB transport.
Potential Signaling Pathway Involvement
While the direct signaling pathway for this compound transport across the BBB has not been fully elucidated, its known activity as a TRPV1 antagonist suggests a potential indirect mechanism of interaction with the BBB. Activation of TRPV1 channels on cerebrovascular endothelium can lead to an increase in BBB permeability.[2][9] Therefore, this compound, by antagonizing TRPV1, may help maintain BBB integrity.
Caption: Hypothetical role of this compound as a TRPV1 antagonist at the BBB.
References
- 1. Macromolecular drug transport into the brain using targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 activation results in disruption of the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular and Functional Study of Transient Receptor Potential Vanilloid 1-4 at the Rat and Human Blood–Brain Barrier Reveals Interspecies Differences [frontiersin.org]
- 5. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H25NO | CID 5318516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacoproteomics of Brain Barrier Transporters and Substrate Design for the Brain Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 activation results in disruption of the blood–brain barrier in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Pellitorine: Application Notes and Protocols for Stored Product Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pellitorine, a naturally occurring isobutylamide from plants of the family Piperaceae and Asteraceae, has garnered significant attention as a promising biopesticide for the management of stored product pests. Its potent insecticidal, repellent, and antifeedant properties, coupled with a unique mode of action, make it a valuable candidate for development into novel pest control agents. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in the evaluation and application of this compound for the protection of stored commodities.
This compound, chemically known as (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is the principal bioactive compound responsible for the insecticidal activity of several plant extracts. It offers an eco-friendly alternative to synthetic insecticides, addressing concerns over pesticide resistance, environmental contamination, and human health risks.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against various stored product pests.
Table 1: Insecticidal Activity of this compound against Sitophilus oryzae
| Parameter | Value | Concentration | Reference |
| LC50 | 1.92 mg/mL | - | |
| LT50 | 48.23 hours | 10.0 mg/mL | |
| LT50 | > 5183.08 hours | 0.5 mg/mL |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Contact Toxicity Bioassay
This protocol is adapted from standard methods for assessing the contact toxicity of insecticides against stored product pests.
Objective: To determine the lethal concentration (LC50) of this compound against adult stored product pests.
Materials:
-
This compound (≥97% purity)
-
Acetone (analytical grade)
-
Petri dishes (9 cm diameter)
-
Micropipette
-
Glass vials
-
Test insects (e.g., Sitophilus oryzae, Tribolium castaneum)
-
Incubator or environmental chamber (27 ± 2°C, 70% ± 5% RH)
-
Vortex mixer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare a series of five to seven serial dilutions with acetone to obtain a range of concentrations.
-
A control solution of acetone alone should also be prepared.
-
-
Treatment of Petri Dishes:
-
Apply 1 mL of each test solution (including the control) to the bottom of a Petri dish.
-
Gently swirl the dish to ensure an even coating.
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the test compound.
-
-
Insect Exposure:
-
Introduce 20 adult insects (1-2 weeks old) into each treated Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation and Observation:
-
Place the Petri dishes in an incubator or environmental chamber under controlled conditions (27 ± 2°C, 70% ± 5% RH, and a 12:12 h light:dark photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Calculate the LC50 values and their 95% confidence intervals using probit analysis.
-
Protocol 2: Repellency Bioassay (Area Preference Method)
This protocol is designed to evaluate the repellent effect of this compound on stored product pests.
Objective: To determine the repellent activity of this compound against adult stored product pests.
Materials:
-
This compound (≥97% purity)
-
Acetone (analytical grade)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Micropipette
-
Test insects
Procedure:
-
Preparation of Test Solutions:
-
Prepare different concentrations of this compound in acetone.
-
-
Treatment of Filter Paper:
-
Cut the filter paper discs in half.
-
Apply 0.5 mL of the this compound solution to one half of the filter paper and 0.5 mL of acetone to the other half (control).
-
Allow the solvent to evaporate completely.
-
-
Assay Setup:
-
Place the treated filter paper halves together in a Petri dish.
-
Release 20 adult insects in the center of the filter paper.
-
Cover the Petri dish.
-
Replicate each concentration at least three times.
-
-
Observation and Data Collection:
-
After a specific time interval (e.g., 1, 2, and 4 hours), count the number of insects on the treated and control halves of the filter paper.
-
-
Data Analysis:
-
Calculate the Percentage Repellency (PR) using the following formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
-
Classify the repellency based on the PR values.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its insecticidal effect through a multi-target mechanism, primarily affecting the nervous system and midgut of insects. Histopathological studies on mosquito larvae have revealed that this compound causes significant damage to the midgut epithelium and anal gills. It is believed to disrupt ion transport and cellular integrity by inhibiting V-type H+-ATPase and aquaporin 4. Furthermore, this compound has been shown to act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which can disrupt nerve signal transmission.
Caption: Proposed mechanism of action of this compound in insects.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a stored product pest management agent.
Caption: Experimental workflow for evaluating this compound's efficacy.
Application Note: High-Purity Pellitorine Separation by Semi-Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pellitorine, a bioactive N-isobutylamide found in plants such as Anacyclus pyrethrum and Piper nigrum, has garnered significant interest in the scientific community.[1][2][3] Its diverse pharmacological activities, including anti-cancer and TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist effects, make it a promising candidate for drug development.[4][5][6] The isolation of high-purity this compound is crucial for accurate pharmacological studies and the development of novel therapeutics. This application note provides a detailed protocol for the semi-preparative High-Performance Liquid Chromatography (HPLC) method for efficient separation and purification of this compound.
Experimental Protocols
Sample Preparation: Crude Extraction of this compound
A preliminary extraction from a plant source, such as Piper nigrum roots, is required to obtain a crude extract enriched with this compound.
Protocol for Crude Extraction:
-
Maceration: The dried and powdered plant material is macerated with a suitable solvent (e.g., ethanol or methanol) at room temperature for 24-48 hours.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to enrich the fraction containing this compound.
-
Pre-purification (Optional): The enriched fraction can be subjected to column chromatography over silica gel to further concentrate the this compound-containing fraction before semi-preparative HPLC.[1][3]
Semi-Preparative HPLC for High-Purity this compound Separation
This protocol is based on a successful method for the isolation of this compound from Piper nigrum.[7]
Instrumentation:
-
Semi-preparative HPLC system equipped with a binary pump, an autosampler, a UV-Vis detector, and a fraction collector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Synergi Polar-RP, 150 x 10 mm i.d., 4 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 62.4% B in 7 min, then to 70% B at 13 min, and up to 80% B at 20 min |
| Flow Rate | 3.8 mL/min |
| Detection Wavelength | 254 nm and 330 nm |
| Injection Volume | 500 µL - 2 mL (optimized based on sample concentration) |
| Sample Concentration | 10-50 mg/mL in mobile phase A/B mixture |
Protocol:
-
System Equilibration: Equilibrate the semi-preparative column with the initial mobile phase composition (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered and dissolved crude extract onto the column.
-
Chromatographic Separation: Run the gradient elution as specified in the table above.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC runs.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.
-
Solvent Evaporation: Pool the high-purity fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the quantitative data for the purification of this compound from Piper nigrum using the described semi-preparative HPLC method.[7]
| Parameter | Result |
| Starting Material | Crude extract of Piper nigrum |
| Yield of Purified this compound | 361.8 mg/100 g dry material |
| Purity of Isolated this compound | >95% (as determined by analytical HPLC) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the separation of high-purity this compound.
This compound as a TRPV1 Antagonist Signaling Pathway
Caption: this compound blocks the activation of the TRPV1 channel by agonists like capsaicin.
Postulated Anti-Cancer Signaling Pathway of this compound
Based on the known pathways of its structural analog, piperine.
Caption: Postulated anti-cancer mechanism of this compound via PI3K/Akt inhibition and p53 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potential anti-cancer lead compound against HL6 and MCT-7 cell lines and microbial transformation of piperine from Piper Nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: HPTLC-Densitometric Method for Simultaneous Estimation of Pellitorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pellitorine, a bioactive alkylamide found in various medicinal plants such as Anacyclus pyrethrum and Piper species, is known for its diverse pharmacological activities, including insecticidal, analgesic, and anti-inflammatory properties. The growing interest in this compound for drug development necessitates a reliable and efficient analytical method for its quantification in plant extracts and herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and cost-effective solution for the simultaneous estimation of this compound, even in complex matrices. This application note provides a detailed protocol for the HPTLC-densitometric determination of this compound, compiled from validated methods for this compound and structurally similar compounds like piperine.
Principle
The HPTLC method involves the separation of components of a mixture on a high-performance stationary phase (a glass or aluminum plate coated with a thin layer of adsorbent like silica gel) with the help of a solvent system (mobile phase) that moves up the plate by capillary action. After development, the plate is dried, and the separated spots are quantified by scanning them with a densitometer at a specific wavelength. The amount of the substance is determined by comparing the peak area of the sample with that of a standard.
Experimental Protocols
This section details the necessary steps for the simultaneous estimation of this compound using an HPTLC-densitometric method. The protocol is based on established methods for this compound and related alkamides.
Materials and Reagents
-
Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (20 cm x 10 cm, 250 µm thickness)
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid. A recommended starting composition is Toluene:Ethyl Acetate:Formic Acid (7:3:0.5, v/v/v). Optimization may be required depending on the specific plant matrix.
-
Standard this compound: Reference standard of this compound (purity ≥ 95%)
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Ethyl Acetate (HPLC grade), Toluene (HPLC grade), Formic Acid (AR grade)
-
Sample Preparation: Plant material (e.g., roots of Anacyclus pyrethrum or fruits of Piper species)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner with a UV detector
-
Data acquisition and analysis software
-
Preparation of Standard and Sample Solutions
Standard this compound Solution:
-
Accurately weigh 10 mg of standard this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standards of desired concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by appropriate dilution with methanol.
Sample Solution (from plant material):
-
Grind the dried plant material to a fine powder (80-mesh).
-
Accurately weigh 1 g of the powdered plant material and extract it with 10 mL of methanol using a suitable extraction technique (e.g., sonication for 30 minutes or Soxhlet extraction for 6 hours).
-
Filter the extract through a Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at 40°C to obtain a dry residue.
-
Dissolve the residue in 1 mL of methanol. This solution is now ready for HPTLC analysis.
Chromatographic Procedure
-
Plate Preparation: Pre-wash the HPTLC plates with methanol and activate them by heating at 110°C for 15-20 minutes.
-
Sample Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using the automated sample applicator. Maintain a distance of 10 mm from the bottom and 15 mm from the side of the plate.
-
Chromatogram Development: Place the HPTLC plate in a twin-trough chamber pre-saturated with the mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid, 7:3:0.5 v/v/v) for 20 minutes. Allow the mobile phase to ascend up to a distance of 80 mm.
-
Drying: After development, remove the plate from the chamber and dry it in an oven at 60°C for 5-10 minutes.
-
Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance mode at a wavelength of 254 nm. The slit dimensions should be set to 5 mm x 0.45 mm.
Data Presentation
The following tables summarize the quantitative data typically obtained from a validated HPTLC-densitometric method for compounds structurally similar to this compound, such as piperine, which can serve as a reference for method development and validation for this compound.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (7:3:0.5, v/v/v) |
| Chamber Saturation Time | 20 minutes |
| Development Distance | 80 mm |
| Scanning Wavelength | 254 nm |
| Rf of Piperine (Reference) | ~0.50 |
Table 2: Method Validation Parameters (Reference: Piperine)
| Parameter | Result |
| Linearity Range | 100 - 600 ng/band |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~20 ng/band |
| Limit of Quantification (LOQ) | ~60 ng/band |
| Recovery (%) | 98 - 102% |
| Precision (%RSD) | |
| - Intraday | < 2% |
| - Interday | < 2% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPTLC-densitometric estimation of this compound.
Caption: Experimental workflow for HPTLC-densitometric analysis of this compound.
Logical Relationship Diagram for Method Development
This diagram outlines the key considerations and logical flow in developing and validating an HPTLC-densitometric method.
Troubleshooting & Optimization
Improving the yield of pellitorine extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction of pellitorine from plant materials and improve yields.
Troubleshooting Guide
Question: My this compound yield is consistently low. What are the common causes and how can I improve it?
Answer: Low extraction yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial. Consider the following areas:
-
Plant Material Quality and Preparation:
-
Purity and Source: Ensure the correct plant species and part (e.g., roots of Piper nigrum) is being used, as this compound concentration varies significantly between species and even within the same plant.
-
Drying and Grinding: Improperly dried material can lead to poor extraction efficiency and potential degradation. The material should be finely ground to increase the surface area available for solvent interaction.
-
-
Extraction Parameters:
-
Solvent Choice: The polarity of the solvent is critical. This compound is a non-polar compound, so non-polar solvents like petroleum ether or hexane are often used for initial extraction. Using a solvent that is too polar may result in low yields.
-
Extraction Time and Temperature: The extraction may be incomplete if the duration is too short. Conversely, excessively long extraction times or high temperatures can lead to the degradation of this compound.
-
Solid-to-Liquid Ratio: A low ratio of solvent to plant material may not be sufficient to extract all the available this compound.
-
-
Experimental Technique:
-
Glassware and Reagents: Ensure all glassware is clean and dry to prevent contamination or side reactions. Solvents should be of high purity.
-
Workup and Purification: Significant loss of product can occur during the workup and purification steps. Ensure complete transfers of material and minimize the number of steps where loss can occur.
-
Below is a logical diagram to guide your troubleshooting process.
Caption: Troubleshooting flowchart for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for extracting this compound?
A1: The choice of solvent significantly impacts extraction efficiency. This compound is an alkylamide, making it more soluble in non-polar to moderately polar solvents.
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Non-polar solvents like petroleum ether and hexane are highly effective for the initial extraction from the raw plant material.
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Moderately polar solvents like ethanol can also be used, sometimes in a sequential extraction after a non-polar solvent.
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Solvent mixtures can also be optimized to enhance extraction. For example, a mixture of ethanol and another solvent might improve the yield compared to a single solvent. The optimal solvent or solvent system should be determined experimentally for your specific plant material.
Q2: What is the most effective extraction technique for this compound?
A2: Several techniques can be used, each with advantages and disadvantages. The best method depends on your available equipment, sample size, and desired purity.
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Maceration: A simple technique involving soaking the plant material in a solvent. It is easy to perform but may result in lower yields compared to other methods.
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Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent and can achieve high extraction efficiency. However, the prolonged heating can potentially degrade thermolabile compounds.
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Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to shorter extraction times and often higher yields at lower temperatures.
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Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and improve yield.
Q3: Can this compound degrade during the extraction process?
A3: Yes, this compound, like many natural products, can be susceptible to degradation under certain conditions.
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Thermal Degradation: High temperatures, especially for prolonged periods as in some conventional extraction methods, can lead to the degradation of the compound.
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Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or alkaline conditions. It is important to control the pH during extraction and workup.
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Oxidation: While not extensively reported for this compound, exposure to air and light for extended periods could potentially lead to oxidative degradation. Storing extracts in a cool, dark place is advisable.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on the yield of bioactive compounds using different extraction techniques, which can serve as a reference for selecting a method for this compound extraction.
Table 1: Comparison of Extraction Yields for Bioactive Compounds from Mentha longifolia
| Extraction Method | Solvent | Yield (%) |
| Cold Maceration | 70% Ethanol | Highest |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Moderate |
| Soxhlet | 70% Ethanol | Lowest |
| Data adapted from a study on Mentha longifolia, illustrating that modern techniques are not always superior in terms of gross yield. |
Table 2: Comparison of Polysaccharide Yields from Epimedium brevicornum
| Extraction Method | Optimized Yield (%) |
| Ultrasonic-Assisted Extraction | 4.85 |
| Aqueous Enzymatic Method | 4.72 |
| Microwave Extraction | 3.98 |
| Data from a study on Epimedium polysaccharides, showing the superior yield of UAE in this case. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound from Piper nigrum Roots
This protocol is based on the method described for the isolation of this compound from Piper nigrum.
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Preparation of Plant Material:
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Dry the roots of Piper nigrum in a well-ventilated area away from direct sunlight.
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Grind the dried roots into a fine powder using a mechanical grinder.
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Extraction:
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Pack the powdered root material (e.g., 4.8 kg) into a large extractor.
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Perform a continuous extraction with petroleum ether (e.g., 2.5 L) for at least 48 hours.
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Follow this with a second extraction using ethanol (e.g., 2.5 L) for a similar duration.
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Combine all the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
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Acid-Base Wash (to remove non-alkaloidal substances):
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Dissolve the ethanol extract in a 5% aqueous hydrochloric acid solution.
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Filter the acidic solution to remove any precipitated non-alkaloidal material.
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Basify the filtrate to pH 10 with a concentrated ammonia solution.
-
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Liquid-Liquid Extraction:
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Extract the liberated alkaloids from the basified solution exhaustively with chloroform.
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Wash the chloroform extract with distilled water and dry it over anhydrous sodium sulfate.
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Evaporate the chloroform to yield an oily extract containing this compound.
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Purification:
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Subject the oily extract to column chromatography over silica gel.
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Elute with a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) and collect fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
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Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
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Protocol 2: Ultrasound-Assisted Extraction (UAE)
This is a general protocol that can be optimized for this compound extraction.
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Preparation:
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Place a known amount of finely powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
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Add the chosen extraction solvent (e.g., ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
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Sonication:
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Place the flask in an ultrasonic bath or use an ultrasonic probe.
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Set the sonication parameters:
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Frequency: Typically 20-40 kHz.
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Temperature: Maintain a controlled temperature (e.g., 25°C) to avoid thermal degradation.
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Time: Sonication time can range from a few minutes to over an hour, depending on the material.
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-
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Recovery:
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After sonication, separate the extract from the solid plant material by filtration or centrifugation.
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Wash the solid residue with a small amount of fresh solvent to ensure complete recovery.
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Combine the extracts and evaporate the solvent under reduced pressure.
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Purification:
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Proceed with purification steps as described in Protocol 1 (e.g., column chromatography).
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Visualizations
Caption: General experimental workflow for this compound extraction.
Optimization of chromatographic conditions for pellitorine purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing chromatographic conditions for pellitorine purification.
Frequently Asked Questions (FAQs)
Q1: What is the common source material for this compound extraction?
This compound is an alkylamide commonly isolated from the roots of plants in the Piper genus, such as Piper nigrum (black pepper).
Q2: Which solvents are typically used for the initial extraction of this compound?
A common method involves sequential extraction, starting with a non-polar solvent like petroleum ether to extract a wide range of compounds, followed by a more polar solvent such as ethanol.
Q3: What is a general strategy for purifying the crude extract?
An effective strategy involves an initial acid-base extraction to separate the alkaloidal fraction, which includes this compound. This is followed by column chromatography for initial purification and then further refined using High-Performance Liquid Chromatography (HPLC) for high-purity isolation.
Q4: What are the recommended stationary and mobile phases for column chromatography of this compound?
For column chromatography, silica gel is a commonly used stationary phase. A typical mobile phase involves a gradient system of hexane and ethyl acetate, sometimes with the addition of methanol to elute more polar compounds.
Q5: What HPLC conditions are suitable for the analysis and purification of this compound?
Reversed-phase HPLC is a common method. A C18 or C8 column can be effective. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as a phosphate buffer or water with an acid modifier like formic or phosphoric acid).
Q6: At which wavelength should I monitor the elution of this compound?
This compound can be detected by UV detectors at wavelengths around 260 nm. However, for piperine, a related compound, detection has also been successful at 280 nm and 340 nm, so optimizing the detection wavelength is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Inefficient Extraction: The solvent system may not be optimal for extracting this compound from the plant matrix. | Consider alternative extraction solvents or techniques like microwave-assisted or ultrasonic extraction to improve efficiency. |
| Loss During Purification: this compound may be lost during acid-base partitioning or may not be eluting completely from the chromatography column. | Check the pH during the acid-base extraction to ensure proper partitioning. Optimize the mobile phase gradient in column chromatography to ensure complete elution. | |
| Degradation: this compound may be sensitive to light, temperature, or pH. | Handle extracts and purified fractions in low-light conditions and use temperature control. Ensure the pH of buffers is appropriate. | |
| Poor Peak Resolution in HPLC | Inappropriate Mobile Phase: The polarity of the mobile phase may not be suitable for separating this compound from impurities. | Adjust the ratio of organic solvent to the aqueous phase. Test different organic modifiers (acetonitrile vs. methanol). An isocratic elution might not be sufficient; a gradient elution may be required. |
| Incorrect Column Chemistry: The stationary phase (e.g., C18) may not provide the best selectivity. | Try a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation. | |
| Flow Rate Too High: A high flow rate reduces the interaction time between the analyte and the stationary phase, leading to poor separation. | Reduce the flow rate to allow for better equilibration and improved resolution. | |
| Peak Tailing or Fronting | Column Overload: Injecting too much sample can lead to distorted peak shapes. | Reduce the concentration or volume of the injected sample. This is especially critical in preparative chromatography. |
| Secondary Interactions: Silanol groups on the silica backbone can interact with the analyte, causing tailing. | Use a well-end-capped column. Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions. | |
| Column Contamination/Deterioration: Buildup of impurities or degradation of the stationary phase can affect peak shape. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Column Clogging / High Backpressure | Particulates in Sample/Mobile Phase: Insoluble material can block the column frits. | Always filter samples and mobile phases through a 0.22 or 0.45 µm filter before use. |
| Sample Viscosity: Highly viscous samples, often from crude lysates, can increase pressure. | Dilute the sample before injection. If the viscosity is due to nucleic acids, consider treatment with DNase. | |
| Precipitation: The analyte or impurities may precipitate in the mobile phase or on the column. | Ensure the sample is fully dissolved in the mobile phase. A weak wash solvent followed by a strong elution solvent can sometimes cause precipitation on the column; a more gradual gradient may help. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol is based on methodologies described for isolating this compound from Piper nigrum.
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Extraction:
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Dry and powder the root material (e.g., 4.8 kg of Piper nigrum roots).
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Perform exhaustive extraction with petroleum ether (2.5 L) for over 48 hours.
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Follow this with an exhaustive extraction using ethanol (2.5 L).
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Combine the extracts and dry them under reduced pressure (in vacuo).
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Acid-Base Partitioning:
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Dissolve the dried ethanol extract in 1 L of 5% aqueous hydrochloric acid.
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Filter the acidic solution to remove non-alkaloidal substances.
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Basify the filtrate to pH 10 using a concentrated ammonia solution.
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Extract the liberated alkaloids exhaustively with chloroform.
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Wash the chloroform extract with distilled water and dry it over anhydrous sodium sulfate.
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Evaporate the solvent to yield an oily alkaloid-rich extract.
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Silica Gel Column Chromatography:
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Prepare a column with silica gel (e.g., 120–230 mesh).
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Apply the oily extract to the column.
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Elute the column with a gradient of hexane-ethyl acetate, followed by the addition of methanol.
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Collect fractions (e.g., 100 mL aliquots) and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
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Combine the pure or semi-pure this compound fractions and evaporate the solvent.
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Protocol 2: HPLC Method for this compound Analysis
This protocol provides a starting point for analytical HPLC based on methods for related compounds and general practices.
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase:
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Component A: Water with 0.1% Formic Acid.
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Component B: Methanol or Acetonitrile.
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Elution Program: Start with an isocratic elution (e.g., 70% B) or a linear gradient (e.g., 70% to 90% B over 20 minutes) to optimize separation.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV detector at 260 nm.
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Column Temperature: 25-35 °C.
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Injection Volume: 10-20 µL.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
Data Summary Tables
Table 1: Example Column Chromatography Parameters for this compound Purification
| Parameter | Specification | Reference |
| Stationary Phase | Silica Gel (120–230 mesh) | |
| Mobile Phase | Hexane-Ethyl Acetate gradient with subsequent addition of Methanol | |
| Sample Application | Crude alkaloid extract dissolved in a minimal amount of solvent | |
| Fraction Collection | 100 mL aliquots |
Table 2: Suggested Starting HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Luna C18 | C8 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.01% Ortho Phosphoric Acid (60:40, v/v) | Acetonitrile: 25mM KH2PO4 buffer, pH 3.5 (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm (primary), 340 nm (secondary) | 260 nm (primary), 280 nm (secondary) |
| Mode | Isocratic | Isocratic |
| Reference | Adapted from | Adapted from |
Visualizations
Enhancing pellitorine bioavailability in oral drug delivery systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of pellitorine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is the primary barrier to its oral bioavailability?
A1: this compound is a lipophilic N-alkylamide, a naturally occurring bioactive compound found in plants like Piper nigrum (black pepper) and Anacyclus pyrethrum. It has demonstrated a range of potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The primary barrier to its oral bioavailability is its very low aqueous solubility. Being a lipophilic, or "fat-loving," molecule, it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a critical first step for a drug to be absorbed into the bloodstream.
Q2: What are the principal formulation strategies to overcome the low solubility of this compound?
A2: The main goal is to improve the dissolution rate and maintain this compound in a solubilized state within the GI tract. Key strategies include:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) are highly effective. They work by dissolving this compound in a lipid/surfactant mixture that, upon contact with GI fluids, forms fine emulsions or micelles, keeping the drug solubilized for absorption. LBDDS can also enhance lymphatic uptake, which bypasses the liver's first-pass metabolism.
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Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to a faster dissolution rate. Polymeric nanoparticles can also be used to encapsulate this compound, protecting it from degradation and allowing for controlled release. A study on the related compound piperine showed that a nanosuspension increased oral bioavailability by 3.65-fold compared to a standard suspension.
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Amorphous Solid Dispersions: This technique involves dispersing this compound in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. This prevents the stable crystal structure from forming, thereby increasing its solubility and dissolution rate.
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Complexation: Using molecules like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of lipophilic drugs.
Q3: Which excipients are most suitable for developing an oral this compound formulation?
A3: The choice of excipient is critical and depends on the formulation strategy. Common excipients for lipophilic drugs are summarized in the table below.
Q4: How can I evaluate the intestinal permeability of my this compound formulation in vitro?
A4: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption. This assay uses a monolayer of differentiated Caco-2 cells, which mimic the epithelial lining of the small intestine. By measuring the rate at which this compound travels from the apical (lumen) side to the basolateral (blood) side of the monolayer, an apparent permeability coefficient (Papp) can be calculated to estimate its absorption potential.
Q5: What is a recommended starting point for an analytical method to quantify this compound?
A5: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a reliable and widely used technique for quantifying this compound. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic or phosphoric acid) to improve peak shape. The detection wavelength is typically set around 260 nm.
Section 2: Troubleshooting Guides
Issue 1: this compound crashes out of solution during dissolution testing in aqueous media.
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Potential Cause: The concentration of this compound exceeds its saturation solubility in the dissolution medium. This is expected due to its lipophilic nature.
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Troubleshooting Steps:
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Incorporate Solubilizers: For early-stage testing, add a surfactant (e.g., Tween® 80, Cremophor® EL) or a co-solvent (e.g., propylene glycol, PEG 400) to the dissolution medium to increase solubility.
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Evaluate Formulation Strategy: This issue highlights the need for a bioavailability-enhancing formulation. Proceed with developing a lipid-based system (like SEDDS), a nanosuspension, or a solid dispersion to ensure the drug remains solubilized.
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Use Biorelevant Media: Switch to simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) which contain bile salts and lecithin, providing a more physiologically relevant environment for lipophilic drugs.
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Issue 2: The measured apparent permeability (Papp) of this compound in our Caco-2 assay is low and inconsistent.
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Potential Cause: The low aqueous solubility of this compound limits its concentration at the cell surface. Additionally, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical side.
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Troubleshooting Steps:
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Enhance Apical Concentration: Use solubilizing excipients in the donor compartment to increase the concentration of dissolved this compound available for transport. One study successfully used Vitamin E-TPGS to facilitate this compound permeation.
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Test for Active Efflux: Run the permeability assay in both directions (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
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Use Efflux Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor confirms that this compound is an efflux substrate.
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Verify Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your Caco-2 cells (typically >600 Ω·cm²) before and after the experiment to confirm the cell monolayer is intact.
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Issue 3: Our solid dispersion formulation shows good initial dissolution but fails to maintain supersaturation.
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Potential Cause: The this compound recrystallizes from the supersaturated solution over time. The chosen polymer may not be sufficient to inhibit nucleation and crystal growth.
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Troubleshooting Steps:
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Incorporate a Precipitation Inhibitor: Add a second polymer to the formulation that is specifically designed to maintain supersaturation. Hydroxypropyl methylcellulose (HPMC) or its derivatives are often effective.
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Optimize Drug Loading: High drug loading can increase the thermodynamic driving force for crystallization. Evaluate formulations with lower this compound-to-polymer ratios.
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Screen Different Polymers: Test a range of amorphous solid dispersion polymers (e.g., PVP, HPMC-AS, Soluplus®) to find one that has optimal miscibility and interaction with this compound to prevent recrystallization.
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Issue 4: High inter-subject variability is observed in our preclinical in vivo studies.
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Potential Cause: The absorption of your this compound formulation is highly dependent on GI conditions, such as the presence of food (positive or negative food effect).
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Troubleshooting Steps:
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Administer with a High-Fat Meal: Conduct a food-effect study to determine if co-administration with lipids enhances absorption.
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Develop a SEDDS Formulation: Self-emulsifying systems are known to reduce or eliminate food effects by providing their own lipid source, leading to more consistent and reproducible absorption.
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Ensure Formulation Stability: Verify that the formulation is physically and chemically stable in simulated GI fluids to rule out premature drug release or degradation.
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Section 3: Data Presentation and Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₅NO | |
| Molecular Weight | 223.35 g/mol | |
| Appearance | White to beige/yellow solid | |
| Aqueous Solubility | Insoluble / Sparingly soluble | |
| Solvent Solubility | Soluble in Ethanol, Methanol, DMSO | |
| LogP (calculated) | 4.4 |
Table 2: Quantitative Data on this compound Permeability
| Assay System | Transport Direction | Apparent Permeability Coefficient (Papp) (cm/s) | Source |
| Caco-2 Cells (DS1) | Apical to Basolateral | 48.08 ± 0.08 x 10⁻⁶ | |
| Caco-2 Cells (DS2) | Apical to Basolateral | 5.50 ± 0.06 x 10⁻⁶ | |
| Caco-2 Cells | Basolateral to Apical | 0.3 x 10⁻⁵ to 5.8 x 10⁻⁵ | |
| DS1 and DS2 represent different dose solutions used in the study. |
Table 3: Common Excipients for Enhancing Bioavailability of Lipophilic Drugs
| Excipient Class | Examples | Mechanism of Action | Source(s) |
| Surfactants / Emulsifiers | Polysorbates (Tween®), Sorbitan esters (Span®), Cremophor®, Vitamin E-TPGS | Reduce surface tension; form micelles to solubilize the drug. | |
| Co-solvents | Polyethylene Glycol (PEG 300/ |
Troubleshooting pellitorine quantification in complex matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of pellitorine in complex biological matrices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the analysis of this compound.
General Quantification
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2] UPLC-MS/MS is generally preferred for complex matrices due to its superior sensitivity and selectivity.[1]
Q2: What are the primary challenges when quantifying this compound in complex matrices like plasma, serum, or tissue homogenates?
A2: The main challenges include:
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Matrix Effects: Endogenous components in biological samples, such as phospholipids and salts, can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5] This can significantly impact the accuracy and reproducibility of the results.
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Low Recovery: this compound can be lost during sample preparation steps like protein precipitation and extraction due to incomplete extraction or adsorption to labware.
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Analyte Stability: this compound may be susceptible to degradation under certain storage, extraction, or analytical conditions, such as exposure to high temperatures or extreme pH.[6]
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Chromatographic Issues: Co-elution of matrix components can lead to poor peak shape, inaccurate integration, and reduced sensitivity.
Sample Preparation and Extraction
Q3: My this compound recovery is low after extraction from serum. What could be the cause and how can I improve it?
A3: Low recovery can stem from several factors. First, ensure your extraction solvent is appropriate. This compound is a non-polar N-alkylamide, so solvents like ethyl acetate, chloroform, or a hexane-ethyl acetate mixture are often used.[7] Second, optimize the solvent-to-sample ratio and the number of extraction steps; performing the extraction two or three times with fresh solvent can significantly improve recovery. Finally, consider using solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE) for cleaner extracts and potentially higher recovery.
Q4: I'm observing significant matrix effects (ion suppression) in my LC-MS/MS analysis of brain tissue homogenates. How can I mitigate this?
A4: Mitigating matrix effects is crucial for accurate quantification. Here are several strategies:
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Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering components, particularly phospholipids.
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Dilute the Sample: A simple dilution of the final extract can often reduce the concentration of interfering matrix components below a level where they significantly impact ionization.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
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Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the co-eluting matrix components.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.[1] A matrix factor close to 1 (e.g., 0.97 in serum, 0.98 in brain) indicates minimal matrix effect.[1]
Chromatography and Detection
Q5: I'm seeing poor peak shape (tailing) for my this compound standard in my HPLC-UV system. What should I check?
A5: Peak tailing can be caused by several issues:
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Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace it if necessary.
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Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the amide group of this compound. Ensure the mobile phase pH is appropriate or consider using a column with end-capping to minimize these interactions.
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Inappropriate Mobile Phase: The solvent composition may not be optimal. Ensure the mobile phase is well-mixed and degassed.
Q6: The sensitivity of my UPLC-MS/MS assay is poor, and I can't reach the required Limit of Quantification (LoQ). How can I improve it?
A6: To improve sensitivity:
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Optimize Mass Spectrometer Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy, precursor/product ions).
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Enhance Sample Cleanup: A cleaner sample reduces matrix suppression and background noise, thereby improving the signal-to-noise ratio.[8]
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Increase Injection Volume: If your chromatography can handle it, increasing the injection volume will introduce more analyte into the system.
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Pre-concentrate the Sample: Evaporate the extraction solvent and reconstitute the residue in a smaller volume of mobile phase compatible solvent.
Section 2: Experimental Protocols
Protocol: this compound Extraction from Rat Serum
This protocol is adapted for the extraction of this compound for UPLC-MS/MS analysis.
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Sample Preparation:
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Thaw frozen rat serum samples on ice.
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Spike 100 µL of serum with an appropriate internal standard.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
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Protein Precipitation:
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Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
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Extraction:
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Transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
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Reconstitution:
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Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 40:33.33:26.67 v/v/v Methanol:Acetonitrile:Water).[1]
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Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
-
Analysis:
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Transfer the clear supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
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Protocol: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a quantitative method.
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Chromatographic System: Acquity UPLC coupled to a Xevo TQ-S mass spectrometer.[1]
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Column: Acquity UPLC RP C18 (50 x 2.1 mm, 1.7 µm).[1]
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Column Temperature: 30°C.[1]
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Sample Temperature: 5°C.[1]
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Mobile Phase: A gradient of water (A) and methanol/acetonitrile (B).
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Flow Rate: 0.5 mL/min.[1]
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Injection Volume: 2 µL.[1]
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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MS/MS Transition: Monitor appropriate precursor and product ions for this compound and the internal standard.
Section 3: Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound analysis from reported literature.
Table 1: UPLC-MS/MS Method Validation Parameters for this compound in Biological Matrices. [1]
| Parameter | Serum | Brain |
| Limit of Detection (LoD) | 0.36 ng/mL | 41.2 pg/g |
| Limit of Quantification (LoQ) | 1.16 ng/mL | 135 pg/g |
| Linearity Range | 0.69 - 100 ng/mL | 135 pg/g - 19.6 ng/g |
| Matrix Factor | 0.97 | 0.98 |
| Total Recovery (Mass Balance) | 103.6 - 132.4% | Not Reported |
Section 4: Visualized Workflows and Logic
Diagram 1: General Workflow for this compound Quantification
References
- 1. Quantitative In Vitro and In Vivo Evaluation of Intestinal and Blood-Brain Barrier Transport Kinetics of the Plant N-Alkylamide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Pellitorine Dosage for Neurotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pellitorine dosage for neurotoxicity studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results with this compound treatment. | 1. Inconsistent cell seeding density: Uneven cell distribution across wells. 2. "Edge effects" in microplates: Evaporation from outer wells leading to altered compound concentrations. 3. Inaccurate this compound dilutions: Errors in preparing serial dilutions. 4. Variable incubation times: Differences in the duration of this compound exposure between wells. | 1. Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. To minimize evaporation, fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS). 3. Prepare fresh serial dilutions of this compound for each experiment and verify pipette calibration. 4. Use a multichannel pipette for adding this compound to minimize timing differences between wells. |
| High background signal in cytotoxicity assays. | 1. Contaminated reagents: Reagents may be contaminated with bacteria or other substances. 2. Reagents not mixed thoroughly: Incomplete mixing of assay reagents. 3. Incorrect plate reader settings: Wavelength and filter settings may not be optimal for the assay. | 1. Use fresh, sterile reagents and ensure they have been stored correctly. 2. Gently mix all reagents before use. 3. Verify that the plate reader settings are correct for the specific cytotoxicity assay being used. |
| No observable neurotoxic effect of this compound at expected concentrations. | 1. This compound instability: The compound may degrade in the culture medium over time. 2. Low bioavailability in the in vitro system: this compound may not be effectively reaching the cells. 3. Cell line resistance: The chosen neuronal cell line may be resistant to this compound's effects. | 1. Prepare fresh this compound solutions for each experiment and minimize exposure to light and air. 2. Consider using a vehicle that enhances solubility and stability, such as DMSO (ensure final concentration is non-toxic to cells). 3. Test a range of neuronal cell lines to identify a sensitive model. Consider primary neuron cultures for higher physiological relevance. |
| Difficulty in interpreting oxidative stress assay results. | 1. Assay interference: this compound may directly interact with the assay reagents, leading to false positives or negatives. 2. Timing of measurement: Oxidative stress can be a transient event. | 1. Run a cell-free control with this compound and the assay reagents to check for direct interference. 2. Perform a time-course experiment to determine the optimal time point for measuring oxidative stress markers after this compound treatment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound and neurotoxicity studies.
1. What is a good starting concentration range for this compound in neurotoxicity studies?
Based on existing cytotoxicity data for cancer cell lines, a starting point for neuronal cells could be in the range of 1-50 µg/mL. This compound has shown strong cytotoxic effects against HL60 (IC50 of 13.0 µg/mL) and MCF-7 (IC50 of 1.8 µg/mL) cell lines. However, the neurotoxic concentration may be different. It is crucial to perform a dose-response study to determine the optimal concentration range for your specific neuronal cell model.
2. Which neuronal cell lines are suitable for studying this compound neurotoxicity?
Commonly used neuronal cell lines for neurotoxicity studies include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HT22 (mouse hippocampal). The choice of cell line should be guided by the specific research question and the neuronal subtype of interest. For instance, SH-SY5Y cells have been used to study the neuroprotective effects of Piper nigrum extracts against oxidative stress.
3. What are the key parameters to assess for this compound-induced neurotoxicity?
Key parameters include:
-
Cell Viability: To determine the concentration at which this compound becomes toxic.
-
Apoptosis: To understand the mechanism of cell death (e.g., using assays for caspase activation, DNA fragmentation, or Annexin V staining).
-
Oxidative Stress: To measure markers like reactive oxygen species (ROS) production, lipid peroxidation, and changes in antioxidant enzyme levels.
-
Inflammatory Markers: To assess the pro-inflammatory potential of this compound by measuring cytokines like TNF-α and IL-6.
4. Can this compound cross the blood-brain barrier (BBB)?
Yes, studies have shown that this compound can rapidly permeate the blood-brain barrier, suggesting its potential to exert effects on the central nervous system.
5. What are the potential signaling pathways involved in this compound-induced neurotoxicity?
While direct studies on this compound are limited, research on its anti-inflammatory effects and on related compounds like piperine suggests the involvement of the following pathways:
-
NF-κB and ERK1/2 Signaling: this compound has been shown to suppress the activation of NF-κB and ERK1/2 in the context of inflammation.
-
PI3K/Akt/mTOR Pathway: Piperine, a related alkaloid, has been shown to induce apoptosis and autophagy by inhibiting this pathway in cancer cells.
-
p53-Dependent Mitochondrial Pathway: Piperine can induce apoptosis through this pathway in lung cancer cells.
-
Oxidative Stress and Apoptosis Pathways: Neurotoxicity is often mediated by an increase in reactive oxygen species, leading to mitochondrial dysfunction and activation of apoptotic cascades involving proteins like Bax and Bcl-2.
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | IC50 Value | Reference |
| HL60 (Human promyelocytic leukemia) | 13.0 µg/mL | |
| MCF-7 (Human breast cancer) | 1.8 µg/mL |
Note: IC50 values for neuronal cell lines are not yet well-established in the literature. This table provides a reference from cancer cell line studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability protocol.
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess dye. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of the control.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS/MS Methods for Pellitorine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of pellitorine. The information presented is based on a comprehensive review of available experimental data to assist researchers in selecting the most suitable analytical method for their specific needs.
This compound, a bioactive N-alkylamide found predominantly in the roots of Anacyclus pyrethrum, is known for its insecticidal, analgesic, and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This guide will delve into the experimental protocols and performance characteristics of both HPLC and UPLC-MS/MS for this compound analysis.
Key Performance Comparison
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL range | As low as 1.19 µg/mL |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | As low as 3.60 µg/mL |
| Precision (%RSD) | < 2% | < 0.4% |
| Accuracy (% Recovery) | 98-102% | 95-110% |
| Analysis Run Time | 15 - 30 minutes | < 10 minutes |
Note: The data presented for HPLC-UV is based on typical validation parameters for pharmaceutical analysis, while the UPLC-MS/MS data is derived from a study on a polyherbal formulation containing this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the quantification of phytochemicals. For this compound analysis, a reversed-phase HPLC method with UV detection is commonly employed.
Sample Preparation:
-
Extraction: Extract the powdered plant material (e.g., roots of Anacyclus pyrethrum) with a suitable solvent such as ethanol or methanol using techniques like sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibrated linear range.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for example, a mixture of acetonitrile and water (with or without a modifier like formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 260 nm).
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from this compound reference standards.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity, making it a powerful tool for analyzing complex matrices like herbal extracts.
Sample Preparation:
The sample preparation protocol is similar to that for HPLC, involving extraction, filtration, and dilution. However, due to the higher sensitivity of the UPLC-MS/MS system, further dilution may be required.
UPLC Conditions:
-
Column: A sub-2 µm particle size column (e.g., C18, 50-100 mm length).
-
Mobile Phase: A gradient of aqueous and organic solvents, often with formic acid as a modifier to enhance ionization (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring specific precursor-to-product ion transitions for this compound, providing high selectivity and sensitivity.
-
Quantification: An internal standard is often used, and quantification is based on the ratio of the peak area of this compound to that of the internal standard, plotted against a calibration curve.
Methodology Visualization
The following diagrams illustrate the logical workflow for the cross-validation of these two analytical methods.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for this compound analysis depends on the specific requirements of the study.
HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sample throughput and ultra-high sensitivity are not the primary concerns. Its robustness and widespread availability make it an accessible option for many laboratories.
UPLC-MS/MS is the superior choice for applications demanding high sensitivity, selectivity, and speed. This makes it ideal for pharmacokinetic studies, analysis of complex polyherbal formulations, and trace-level quantification. The reduced analysis time and lower solvent consumption also contribute to its long-term operational efficiency, despite the higher initial instrument cost.
For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both validated methods and statistically compare the results to establish the correlation and any potential bias between the two techniques. This will ensure a seamless method transfer and consistent, reliable data across different analytical platforms.
A Comparative Analysis of Pellitorine, Capsaicin, and Nonivamide on Fatty Acid Uptake in Intestinal Cells
A detailed examination of the effects of three pungent compounds on fatty acid absorption, providing researchers and drug development professionals with comparative data and insights into their underlying mechanisms of action.
This guide presents a comparative study of pellitorine, capsaicin, and nonivamide, focusing on their impact on fatty acid uptake, particularly in the context of intestinal absorption. The data and methodologies compiled herein are intended to support further research and development in the fields of metabolic disease and drug discovery.
Quantitative Comparison of Efficacy
The following table summarizes the inhibitory effects of this compound, capsaicin, and nonivamide on fatty acid uptake in differentiated Caco-2 cells, a widely used in vitro model for the intestinal barrier. The data is primarily derived from a key comparative study that evaluated these compounds under standardized conditions.
| Compound | Chemical Structure | IC50 for Fatty Acid Uptake Inhibition | Percentage of Fatty Acid Uptake Inhibition | Cell Line |
| This compound | (2E,4E)-N-isobutyldeca-2,4-dienamide | Not Determined | 14.0 ± 2.14% at 100 µM | Caco-2 |
| Capsaicin | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | 0.49 µM | Not Applicable | Caco-2 |
| Nonivamide | N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | 1.08 µM | Not Applicable | Caco-2 |
Key Findings:
-
Capsaicin was found to be the most potent inhibitor of fatty acid uptake among the three compounds, with an IC50 value of 0.49 µM.
-
Nonivamide also demonstrated significant inhibition of fatty acid uptake, with an IC50 of 1.08 µM.
-
This compound showed a modest reduction in fatty acid uptake by 14.0 ± 2.14% at a concentration of 100 µM.
-
The inhibitory effects of these compounds on fatty acid uptake in Caco-2 cells were observed to be independent of the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. Cell Culture and Differentiation:
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma) were used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 4 mM L-glutamine, and 1% penicillin/streptomycin.
-
Differentiation: Cells were seeded in 6-well plates and cultured for 21 days to allow for differentiation into an enterocyte-like phenotype, forming a polarized monolayer.
2. Fatty Acid Uptake Assay:
This assay measures the uptake of a fluorescently labeled fatty acid analog into cultured cells.
-
Reagent: BODIPY-C12, a fluorescent fatty acid analog.
-
Procedure:
-
Differentiated Caco-2 cells were pre-incubated with the test compounds (this compound, capsaicin, or nonivamide) at various concentrations.
-
Following pre-incubation, the cells were exposed to a solution containing the fluorescent fatty acid analog, BODIPY-C12.
-
The uptake of BODIPY-C12 was monitored by measuring the increase in intracellular fluorescence over time using a microplate reader.
-
Extracellular fluorescence was quenched using a cell viability dye like Trypan Blue to ensure only intracellular fluorescence was measured.
-
The rate of fatty acid uptake was calculated from the kinetic data.
-
3. Acetyl-Coenzyme A Synthetase (ACS) Activity Assay:
This assay determines the enzymatic activity of ACS, which is involved in the activation of fatty acids.
-
Principle: A coupled enzymatic assay where the product of the ACS reaction, acetyl-CoA, is used in subsequent reactions that lead to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
-
Reagents:
-
Cell lysate containing the ACS enzyme.
-
Reaction mixture including: L-malate, ATP, MgCl2, coenzyme A, NAD+, malate dehydrogenase, and citrate synthase in a suitable buffer.
-
Sodium acetate to start the reaction.
-
-
Procedure:
-
Cell extracts are prepared from Caco-2 cells treated with the test compounds.
-
The cell extract is added to the reaction mixture in a 96-well plate.
-
The reaction is initiated by the addition of sodium acetate.
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured kinetically to monitor the rate of NADH production.
-
The ACS activity is calculated based on the rate of change in absorbance.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the observed effects and a general workflow for the comparative study.
Evaluating the Neurotoxic Specificity of Pellitorine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic specificity of pellitorine and its analogs, offering a tool for researchers in neuroscience and drug development. This compound, a naturally occurring N-alkylamide found in plants of the Asteraceae and Piperaceae families, is known for its insecticidal and pungent properties, which are linked to its interaction with neuronal ion channels. Understanding the specific neuronal targets of this compound and its synthetic analogs is crucial for developing novel insecticides with improved safety profiles or therapeutic agents targeting pain and inflammation.
Comparative Neuroactivity of this compound and its Analogs
The primary known neuronal target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. This compound acts as an antagonist to this channel. The neurotoxic and neuro-modulatory effects of this compound and its analogs are closely tied to their chemical structure, particularly the N-alkyl chain and the degree of unsaturation.
A study comparing the activity of this compound with one of its synthetic analogs, N-isobutyl-4,5-epoxy-2E-decadienamide, at the TRPV1 receptor provides a clear example of this structure-activity relationship. In this study, this compound demonstrated inhibitory effects on the capsaicin-activated TRPV1 channel, while the epoxidated analog was found to be inactive.
| Compound | Structure | Target | Activity | IC50 |
| This compound | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | TRPV1 | Antagonist | 0.69 mM |
| N-isobutyl-4,5-epoxy-2E-decadienamide | N-(2-methylpropyl)-4,5-epoxy-2-decenamide | TRPV1 | Inactive | - |
Experimental Protocols
Calcium Influx Assay for TRPV1 Antagonism
This protocol is designed to assess the inhibitory effect of this compound analogs on the TRPV1 channel by measuring changes in intracellular calcium levels.
1. Cell Culture and Plating:
- Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
2. Fluorescent Calcium Indicator Loading:
- The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in the buffered salt solution for 45-60 minutes at 37°C.
- After incubation, the cells are washed again with the buffered salt solution to remove excess dye.
3. Compound Incubation and Signal Measurement:
- The this compound analogs, dissolved in a suitable solvent (e.g., DMSO) and diluted in the buffered salt solution, are added to the wells at various concentrations. A vehicle control (solvent only) is also included.
- The plate is incubated for 10-20 minutes at room temperature.
- The plate is then placed in a fluorescence microplate reader equipped with an automated injection system.
- Baseline fluorescence is measured for a short period before the injection of a TRPV1 agonist (e.g., capsaicin at a final concentration of 1 µM).
- Fluorescence is continuously monitored for several minutes after the addition of the agonist to record the calcium influx.
4. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- The percentage of inhibition for each concentration of the this compound analog is calculated relative to the response of the vehicle control.
- The IC50 value, the concentration at which the analog inhibits 50% of the agonist-induced calcium influx, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
TRPV1 Antagonism by this compound Analogs
The following diagram illustrates the mechanism of action of this compound as a TRPV1 antagonist and the experimental workflow to evaluate its analogs.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pellitorine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Pellitorine, including operational procedures and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Safety Data
This compound is an amide alkaloid that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, a skin irritant, a cause of serious eye irritation, and may lead to an allergic skin reaction.[1][2] Adherence to proper safety protocols is crucial to minimize risk.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H301: Toxic if swallowed[1][2] |
| Skin Irritation | H315: Causes skin irritation[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
-
Hand Protection: Chemical-resistant gloves such as nitrile rubber are essential to prevent skin contact.[3][4]
-
Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes and dust.[4][5]
-
Skin and Body Protection: A lab coat or coveralls should be worn to protect the skin.[4] In cases of potential significant exposure, a chemical-resistant suit may be necessary.[6]
-
Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[5][7]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (18836-52-7) on the label match the order.[1][8]
-
Wear appropriate PPE during inspection.
2. Storage:
-
This compound should be stored at -20°C for long-term stability.[8][9]
-
For shorter periods, storage at 2-8°C is also cited.[10]
-
Keep the container tightly sealed in a dry and well-ventilated place.[10]
3. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Ensure all necessary PPE is worn before handling the compound.
-
This compound is soluble in DMSO, ethanol, and methanol.[8][9] Prepare solutions within the fume hood.
4. Disposal Plan:
-
Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations.[7]
-
It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C14H25NO | CID 5318516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. bvl.bund.de [bvl.bund.de]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. adipogen.com [adipogen.com]
- 10. This compound | CAS:18836-52-7 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
